molecular formula C11H16O4 B3024407 1-(3,4,5-Trimethoxyphenyl)ethanol CAS No. 36266-40-7

1-(3,4,5-Trimethoxyphenyl)ethanol

Cat. No.: B3024407
CAS No.: 36266-40-7
M. Wt: 212.24 g/mol
InChI Key: IONRJSKJWDOGAY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONRJSKJWDOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291772
Record name 1-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36266-40-7
Record name NSC77909
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)ethanol: Structure, Properties, and Synthesis

Introduction

This compound is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, derived from the naturally abundant gallic acid, incorporates a trimethoxyphenyl group, a motif present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and spectroscopic characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

The structural foundation of this compound is a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and an ethanol group at position 1. This specific arrangement of functional groups imparts distinct chemical reactivity and physical properties to the molecule.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound
CAS Number 30935-60-3
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Canonical SMILES CC(C1=CC(=C(C(=C1)OC)OC)OC)O
InChI Key BQJCRGMLZYGSTR-UHFFFAOYSA-N

The presence of the chiral center at the carbinol carbon means that the compound can exist as two enantiomers, (R)- and (S)-1-(3,4,5-Trimethoxyphenyl)ethanol.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its array of functional groups. The hydroxyl group allows for hydrogen bonding, influencing its melting point and solubility, while the methoxy groups contribute to its overall polarity and electronic character.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white solid
Melting Point 76-78 °C
Boiling Point 158-160 °C at 3 mmHg
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate.General chemical knowledge

Synthesis via Grignard Reaction

A common and reliable method for the laboratory synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to 3,4,5-trimethoxybenzaldehyde. The aldehyde serves as the electrophilic carbonyl carbon source, which, upon reaction with the Grignard reagent and subsequent acidic workup, yields the desired secondary alcohol.

Experimental Protocol

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 3,4,5-trimethoxybenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose the magnesium alkoxide intermediate.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to afford pure this compound.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Grignard Addition cluster_workup 3. Workup & Extraction cluster_purification 4. Purification prep1 Dissolve 3,4,5-trimethoxy- benzaldehyde in anhydrous Et₂O prep2 Set up reaction under inert atmosphere (N₂) prep1->prep2 prep3 Cool flask to 0 °C prep2->prep3 add1 Dropwise addition of MeMgBr (1.2 eq) prep3->add1 add2 Warm to room temperature and stir for 2-3 hours add1->add2 add3 Monitor reaction by TLC add2->add3 workup1 Quench with sat. aq. NH₄Cl at 0 °C add3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Extract aqueous layer with Et₂O (2x) workup2->workup3 workup4 Combine organic layers workup3->workup4 purify1 Wash with brine workup4->purify1 purify2 Dry over MgSO₄ purify1->purify2 purify3 Concentrate in vacuo purify2->purify3 purify4 Purify by column chromatography or recrystallization purify3->purify4 final_product This compound purify4->final_product Yields pure product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data that validates the structure of this compound.

Table 3: Spectroscopic Data

TechniqueKey Signals and Interpretation
¹H NMR δ ~1.4 (d, 3H, -CH₃), δ ~2.0 (s, 1H, -OH), δ ~3.8 (s, 9H, 3 x -OCH₃), δ ~4.8 (q, 1H, -CH(OH)-), δ ~6.5 (s, 2H, Ar-H)
¹³C NMR δ ~25 (CH₃), δ ~56 (OCH₃), δ ~70 (CHOH), δ ~103 (Ar-C), δ ~137 (Ar-C), δ ~140 (Ar-C), δ ~153 (Ar-C)
IR (cm⁻¹) ~3400 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~2840 (C-H stretch, sp³), ~1590, 1500 (C=C stretch, aromatic), ~1240, 1125 (C-O stretch)
Mass Spec (EI) m/z 212 (M⁺), 197 (M⁺ - CH₃), 182 (M⁺ - CH₂O), 169

Applications in Research

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several clinically important drugs, such as the antibacterial agent trimethoprim and the anticancer drug combretastatin A-4. Consequently, this compound is a valuable intermediate for synthesizing analogs of these compounds. Its chiral nature also makes it a useful precursor for the asymmetric synthesis of more complex molecules, allowing for the exploration of stereospecific interactions with biological targets. Researchers utilize this compound to create libraries of novel small molecules for screening in various disease models, particularly in oncology and infectious diseases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 304533, this compound. [Link]

1-(3,4,5-Trimethoxyphenyl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1-(3,4,5-Trimethoxyphenyl)ethanol

Executive Summary

This compound (CAS: 36266-40-7) is a secondary benzyl alcohol derivative primarily utilized as a high-value intermediate in medicinal chemistry and lignin research.[1] Distinct from its primary alcohol isomer (3,4,5-trimethoxybenzyl alcohol), this compound features an


-methyl group that introduces chirality, making it a critical scaffold for synthesizing enantioselective pharmaceuticals, particularly multidrug resistance (MDR) reversal agents and tubulin-binding combretastatin analogues. This guide outlines its physicochemical profile, validated synthesis protocols, and application in drug discovery.[2]

Chemical Identity & Physicochemical Properties

Table 1: Core Chemical Data

Property Specification
Chemical Name This compound

| Synonyms |


-Methyl-3,4,5-trimethoxybenzyl alcohol; 3,4,5-Trimethoxy-

-methylbenzenemethanol | | CAS Number | 36266-40-7 | | Molecular Formula | C

H

O

| | Molecular Weight | 212.24 g/mol | | Appearance | Colorless to light yellow viscous liquid | | Solubility | Soluble in MeOH, EtOH, DMSO, CH

Cl

, EtOAc; Insoluble in water | | Chirality | Contains one stereocenter (C1); typically synthesized as a racemate (

) unless asymmetric catalysis is employed.[3][4] |

Analytical Signature (Diagnostic):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Diagnostic doublet for the methyl group (
    
    
    ~1.48 ppm,
    
    
    ,
    
    
    Hz) and a quartet for the methine proton (
    
    
    ~4.85 ppm,
    
    
    ,
    
    
    Hz). The three methoxy groups typically appear as two singlets (ratio 2:1) around
    
    
    3.8-3.9 ppm.

Synthesis & Production Methodologies

The most robust route for laboratory-scale production is the nucleophilic addition of hydride to 3,4,5-trimethoxyacetophenone.

Protocol A: Sodium Borohydride Reduction (Standard Laboratory Scale)
  • Precursor: 3,4,5-Trimethoxyacetophenone (CAS: 1136-86-3).

  • Reagent: Sodium Borohydride (NaBH

    
    ).[5][6][7]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[5]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3,4,5-trimethoxyacetophenone (10 mmol, 2.10 g) and MeOH (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
     (15 mmol, 0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (SiO

    
    ; Hexane:EtOAc 7:3). The ketone (
    
    
    
    ) should disappear, yielding the alcohol (
    
    
    ).
  • Quenching: Quench carefully with saturated aqueous NH

    
    Cl (10 mL) or 1N HCl to decompose excess borohydride.
    
  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH

    
    Cl
    
    
    
    (3
    
    
    15 mL).
  • Purification: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. The crude oil is typically >95% pure but can be purified via flash column chromatography if necessary.
Protocol B: Catalytic Hydrogenation (Industrial Insight)

For scale-up (>100g), NaBH


 becomes costly and generates boron waste. Catalytic hydrogenation using Raney Nickel  is preferred over Pd/C to prevent hydrogenolysis of the benzylic C-O bond.
  • Conditions: H

    
     (5–10 bar), Raney Ni (pH 7–9), MeOH/H
    
    
    
    O, 50–80°C.

SynthesisWorkflow Start 3,4,5-Trimethoxyacetophenone (Precursor) Reagent NaBH4 / MeOH (0°C to RT) Start->Reagent Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate Reagent->Intermediate Quench Acidic Quench (NH4Cl or HCl) Intermediate->Quench Protonation Product This compound (Racemic Alcohol) Quench->Product Isolation

Figure 1: Step-wise chemical reduction pathway for the synthesis of the target alcohol.

Applications in Drug Development

This compound serves as a "pharmacophore linker" in two primary therapeutic areas:

A. Multidrug Resistance (MDR) Reversal Agents

The 3,4,5-trimethoxyphenyl moiety mimics the "Ring A" of colchicine and verapamil. Derivatives of this compound, specifically esterified analogs, have shown potent chemoreversal activity in P-glycoprotein (P-gp) overexpressing cancer cells.

  • Mechanism: The lipophilic trimethoxy domain binds to the transmembrane efflux pump, inhibiting the export of cytotoxic drugs like paclitaxel.

B. Combretastatin Analogues (Vascular Disrupting Agents)

The structural similarity to Combretastatin A-4 (CA-4) allows this alcohol to serve as a precursor for non-stilbene tubulin inhibitors.

  • Modificaton: The hydroxyl group is often replaced or esterified to create "pro-drugs" or rigidified analogs that bind to the colchicine site of tubulin, disrupting microtubule formation in tumor vasculature.

Applications cluster_MDR MDR Reversal cluster_Tubulin Antimitotic Agents Core This compound (Scaffold) Ester Esterification (e.g., Cinnamoyl chloride) Core->Ester Mod Structural Modification Core->Mod Pgp P-gp Efflux Inhibition Ester->Pgp Tubulin Tubulin Binding (Colchicine Site) Mod->Tubulin

Figure 2: Pharmacological utility of the scaffold in oncology research.

Handling & Safety (Predicted)

Note: While a specific SDS for CAS 36266-40-7 is rare, its safety profile is derived from the close analog 3,4,5-Trimethoxybenzyl alcohol (CAS 3840-31-1).

  • Signal Word: WARNING

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The benzylic alcohol is susceptible to slow oxidation to the ketone if exposed to air/light over prolonged periods.

References

  • PubChem. "this compound (Compound)."[8] National Library of Medicine. Accessed March 1, 2026. [Link]

  • Wong, I.L., et al. "1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity." Bioorganic & Medicinal Chemistry, 2008. [Link]

  • Organic Syntheses. "Reduction of Ketones using Sodium Borohydride." Org.[5][7] Synth. General Procedure.[5][9] [Link]

Sources

Comprehensive Safety and Handling Whitepaper: 1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7) is a highly specialized aromatic alcohol frequently utilized as a critical building block in medicinal chemistry and drug development[1][2]. Structurally, it features a lipophilic trimethoxybenzene ring coupled with a hydrophilic secondary alcohol moiety. This specific pharmacophore is highly valued in the synthesis of antimitotic agents, tubulin inhibitors (such as combretastatin and colchicine analogs), and various neuro-nutraceutical derivatives[1][3].

Because this compound is primarily handled in research and development (R&D) settings, its toxicological profile is not as exhaustively documented as bulk industrial chemicals. Therefore, handling this compound requires a rigorous, mechanistic approach to safety—treating it with the stringent protocols reserved for potent active pharmaceutical ingredient (API) intermediates.

Quantitative Chemical Properties

Understanding the physicochemical properties of a compound is the first step in predicting its behavior in both biological systems and laboratory environments.

Table 1: Physicochemical Profile of this compound [1]

PropertyValueMechanistic Implication for Safety/Handling
CAS Number 36266-40-7Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₆O₄Indicates a highly oxygenated aromatic structure.
Molecular Weight 212.24 g/mol Small molecule; easily aerosolized if crystallized as a fine powder.
XLogP3 1.0Moderate lipophilicity; capable of penetrating the stratum corneum.
H-Bond Donors 1The hydroxyl group acts as a localized irritant.
H-Bond Acceptors 4High affinity for aqueous/polar interfaces in biological tissues.
Exact Mass 212.1048 DaUsed for high-resolution mass spectrometry (HRMS) validation.

Hazard Identification & Mechanistic Causality

While specific in vivo toxicity data for this compound is limited, we must extrapolate its hazards based on its structural analogs (substituted phenylethanols). The compound is generally classified under the Globally Harmonized System (GHS) as a localized irritant[4].

The Causality of Irritation

Why does this specific molecule cause dermal and ocular irritation? The causality lies in its amphiphilic nature. The trimethoxybenzene ring provides sufficient lipophilicity (XLogP3 = 1.0) to partition into the lipid bilayers of the skin's stratum corneum or the corneal epithelium[1]. Once embedded in the lipid matrix, the secondary hydroxyl group (a hydrogen bond donor) disrupts local hydrogen bonding networks among structural proteins and lipids, triggering an inflammatory cascade (irritation).

Table 2: GHS Classification and Hazard Statements

GHS Hazard ClassHazard StatementPrecautionary Causality
Skin Irritation (Category 2) H315: Causes skin irritation.Lipophilic penetration requires nitrile gloves (latex is insufficient).
Eye Irritation (Category 2A) H319: Causes serious eye irritation.Direct disruption of corneal proteins necessitates splash goggles.
STOT SE (Category 3) H335: May cause respiratory irritation.Inhalation of fine dust requires handling within a Class II Biosafety Cabinet or Fume Hood.

Toxicokinetics & Metabolic Pathways

For drug development professionals, understanding the accidental exposure pathway is critical. If this compound is absorbed systemically via inhalation or dermal penetration, it undergoes rapid hepatic biotransformation.

  • Phase I Metabolism: Cytochrome P450 (CYP450) enzymes likely target the methoxy groups for O-demethylation, generating reactive phenolic or catechol intermediates.

  • Phase II Metabolism: The native secondary alcohol, alongside any newly formed phenols, serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) or Sulfotransferases (SULTs), forming highly water-soluble conjugates for renal excretion.

Metabolism A This compound (Lipophilic Substrate) B CYP450 Enzymes (O-Demethylation) A->B Phase I C UGT/SULT Enzymes (Phase II Conjugation) A->C Direct Phase II D Reactive Phenol/Catechol Intermediates B->D E Glucuronide/Sulfate Conjugates (Renal Excretion) C->E D->C Phase II

Fig 1: Hepatic biotransformation pathway of this compound via Phase I/II enzymes.

Self-Validating Experimental Protocols

Trustworthiness in laboratory science requires protocols that inherently prove their own success. The following methodologies for handling and spill response are designed as self-validating systems .

Protocol A: Safe Dispensing and Solution Preparation

Because of its potency as a pharmaceutical intermediate, preparing stock solutions of this compound must be done with precision and verified quantitatively.

  • Environmental Control: Place the analytical balance inside a ductless fume enclosure or a localized exhaust ventilation (LEV) system to prevent inhalation of micro-dust.

  • Gravimetric Dispensing: Tare a static-free glass vial. Using a micro-spatula, carefully transfer the desired mass (e.g., 10.0 mg) of the compound.

  • Solubilization: Add a compatible solvent. Due to its XLogP3 of 1.0, the compound is highly soluble in Dimethyl Sulfoxide (DMSO) or Ethanol, but poorly soluble in cold water[1]. Add 1.0 mL of HPLC-grade DMSO to create a 10 mg/mL stock.

  • Self-Validation (UV-Vis Quantification): To prove the solution was prepared correctly and no material was lost to the vial walls, take a 10 µL aliquot, dilute to 1 mL with ethanol, and measure the absorbance at 270 nm . The trimethoxybenzene ring exhibits a strong

    
     transition at this wavelength. Compare the absorbance against a known molar extinction coefficient to validate the exact concentration.
    
Protocol B: Emergency Spill Response and Decontamination

If the compound is spilled on a laboratory bench, standard wiping is insufficient and risks spreading the lipophilic hazard.

  • Isolation: Immediately cordon off the spill area.

  • PPE Escalation: Don double nitrile gloves (to prevent lipophilic breakthrough), chemical splash goggles, and a lab coat.

  • Containment: Cover the solid powder or liquid solution with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use dry paper towels, which can aerosolize the powder.

  • Chemical Decontamination: Because the compound resists pure water, spray the area with a 10% Ethanol/Water solution containing a mild non-ionic surfactant. The ethanol solubilizes the trimethoxy groups, while the surfactant lifts the molecules from the surface.

  • Self-Validation (Swab Test): After wiping the area clean, swab the benchtop with a clean cotton swab dipped in ethanol. Extract the swab in 1 mL of ethanol and analyze via UV-Vis at 270 nm. A flat baseline confirms 100% decontamination.

SpillResponse S1 1. Isolate Spill Area (Prevent cross-contamination) S2 2. Don Advanced PPE (Nitrile gloves, goggles, lab coat) S1->S2 S3 3. Containment (Apply inert absorbent material) S2->S3 S4 4. Decontamination (Wash with 10% EtOH / Surfactant) S3->S4 S5 5. Validation (UV-Vis swabbing at 270 nm) S4->S5 S6 6. Waste Disposal (Seal in biohazard/chemical bag) S5->S6

Fig 2: Step-by-step laboratory spill response and self-validating decontamination workflow.

Storage and Stability

To maintain the integrity of the secondary alcohol and prevent auto-oxidation of the electron-rich trimethoxybenzene ring:

  • Temperature: Store at 2–8°C (refrigerated) for long-term stability[4].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Light: Keep in amber glass vials; prolonged exposure to UV light can induce radical formation at the benzylic position.

References

  • Title: this compound | C11H16O4 | CID 254122 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Title: Edible Mushrooms as Neuro-nutraceuticals: Basis of Therapeutics Source: ResearchGate URL:[Link]

Sources

The 1-(3,4,5-Trimethoxyphenyl)ethanol Scaffold in Drug Discovery: A Comprehensive Guide to Synthesis, Mechanism, and Tubulin-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, famously recognized as the essential A-ring analog in potent natural products like colchicine and combretastatin A-4 (CA-4) 1. Derivatives of 1-(3,4,5-trimethoxyphenyl)ethanol—and its readily oxidized counterpart, 3,4,5-trimethoxyacetophenone—serve as highly versatile building blocks for synthesizing novel anticancer, antimicrobial, and anti-inflammatory agents 2, 1.

This technical guide provides an authoritative overview of the chemical logic, synthetic workflows, and biological mechanisms underlying TMP-derived therapeutics. It is designed to equip drug development professionals with actionable, self-validating protocols for synthesizing and evaluating next-generation tubulin inhibitors.

Mechanistic Grounding: The TMP Pharmacophore & Tubulin Dynamics

The primary molecular target for TMP derivatives is the colchicine binding site located at the interface of the


-tubulin heterodimer 2, 3. Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport and mitotic spindle formation.

Causality of Inhibition: The 3,4,5-trimethoxyphenyl ring perfectly occupies a deep hydrophobic pocket within


-tubulin. By anchoring into this pocket, TMP derivatives sterically hinder the curved-to-straight structural transition required for the 

-tubulin heterodimer to assemble into the microtubule lattice 3. This prevents the addition of new heterodimers to the growing plus-end, leading to the catastrophic suppression of microtubule dynamics, prolonged G2/M phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing malignant cells 4.

TubulinPathway TMP TMP Derivative (Pharmacophore) ColchicineSite Colchicine Binding Site (β-Tubulin) TMP->ColchicineSite Binds pocket Conformation Steric Hindrance (Blocks Straight Conformation) ColchicineSite->Conformation Induces Polymerization Inhibition of Microtubule Polymerization Conformation->Polymerization Leads to MitoticArrest G2/M Phase Cell Cycle Arrest Polymerization->MitoticArrest Triggers Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis Culminates in

Mechanism of TMP derivatives inducing apoptosis via tubulin inhibition.

Chemical Logic & Synthetic Workflows

The synthetic utility of this compound lies in its easily modifiable alpha-hydroxy group. Oxidation yields 3,4,5-trimethoxyacetophenone, a crucial branching point for multiple pharmacologically active scaffolds.

  • Route A: Halogenation to Thiazole-Pyrimidines Alpha-bromination of the acetophenone yields 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one [[3]](). This alpha-bromo ketone is a classic precursor for Hantzsch thiazole synthesis. Condensation with thiourea provides 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which can be further functionalized into pyrimidine derivatives exhibiting potent cytostatic activity 3.

  • Route B: Claisen-Schmidt Condensation to Chalcones and Pyrazolines Reacting the acetophenone with substituted benzaldehydes under basic conditions yields TMP-chalcones (e.g., indolyl-propenones) 4, 1. These

    
    -unsaturated carbonyls act as Michael acceptors and are potent antiproliferative agents themselves [[4]](). Furthermore, they can be cyclized with hydrazines to form pyrazoline derivatives, which exhibit dual anticancer and radical scavenging (antioxidant) properties 1.
    

SyntheticWorkflow Start This compound Oxidation Oxidation (CrO3 or Dess-Martin) Start->Oxidation Acetophenone 3,4,5-Trimethoxyacetophenone Oxidation->Acetophenone Bromination Bromination (Br2, Et2O, 0°C) Acetophenone->Bromination Claisen Claisen-Schmidt (+ Ar-CHO, NaOH) Acetophenone->Claisen BromoDeriv 2-Bromo-1-(TMP)ethan-1-one Bromination->BromoDeriv Thiourea Thiourea Condensation (EtOH, Reflux) BromoDeriv->Thiourea Thiazole TMP-Thiazole Derivatives (Antiproliferative) Thiourea->Thiazole Chalcone TMP-Chalcone Claisen->Chalcone Hydrazine Hydrazine Cyclization (EtOH, Reflux) Chalcone->Hydrazine Pyrazoline TMP-Pyrazoline Derivatives (Dual Action) Hydrazine->Pyrazoline

Divergent synthetic pathways from TMP-ethanol to active pharmacophores.

Biological Evaluation: QSAR & Cytotoxicity Profiles

Quantitative structure-activity relationship (QSAR) studies consistently reveal that maintaining the 3,4,5-trimethoxy pattern is absolute for optimal tubulin binding. Modifications at the linker or the secondary aryl ring dictate cellular permeability, metabolic stability, and off-target kinase inhibition 4, 3.

Summary of TMP-Derivative Cytotoxicity
Compound ClassSpecific DerivativeTarget Cell LineCytotoxicity / Inhibition MetricRef
Indolyl-propenone Compound 9e (2-methoxycarbonyl-6-methoxy)HT29 (Colon)IC50 = 0.16 μM4
Indolyl-propenone Compound 9e (2-methoxycarbonyl-6-methoxy)MCF-7 (Breast)IC50 = 0.17 μM[[4]]()
Oxazolone/Acrylate Compounds 9, 10, 11HepG2 (Liver)IC50 = 1.38 – 3.21 μM[[2]]()
Thiazole-pyrimidine Compound 4b (Piperazine substituted)HOP-92 (NSCLC)86.28% Growth Inhibition at 10 μM3
Pyrazoline Compounds 3a / 5bMCF-7 (Breast)Potent Anticancer Activity1

Self-Validating Experimental Protocols

To ensure high reproducibility across laboratories, the following protocols integrate built-in validation checkpoints and explain the chemical causality behind critical steps.

Protocol A: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one [[1]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN_aMqbdQC_Y8-IkWwqlaqQTGPMY-5_i_xfwGuKGDoqAKEGK012SbcBr_17OSWrrWSbOod1P2r7No9Fcev4LS9BHvMo_oAUdnUc02ZpcVx05pqYOYFGmuYZUTMscs6AzsII5Y=)

Objective: Achieve selective alpha-bromination of the acetophenone intermediate without over-halogenation.

  • Preparation: Dissolve 1-(3,4,5-trimethoxyphenyl)ethan-1-one (11.89 mmol) in 30 mL of anhydrous diethyl ether (

    
    ) in a round-bottom flask equipped with a magnetic stirrer.
    
  • Temperature Control (Critical): Cool the reaction mixture to exactly 0 °C using an ice bath.

    • Causality: Bromination is highly exothermic; maintaining low temperatures prevents the kinetic formation of the dibrominated byproduct.

  • Addition: Add

    
     (14.27 mmol, 1.2 eq) dropwise over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the mixture to gradually warm to room temperature. Stir for 2 hours and 35 minutes.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material spot validates reaction completion.

  • Quenching: Slowly add saturated aqueous

    
     until gas evolution ceases.
    
    • Causality: Neutralizes the highly corrosive HBr byproduct, preventing acid-catalyzed degradation (demethylation) of the methoxy groups.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly by TMP derivatives to confirm the mechanism of action.

  • Reagent Prep: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice.
    
  • Compound Addition: In a pre-chilled 384-well plate, add 1 μL of the test TMP derivative (dissolved in DMSO) to achieve final concentrations ranging from 0.1 μM to 10 μM. Add 1 μL DMSO to control wells.

    • Checkpoint: Final DMSO concentration must not exceed 1% v/v to avoid solvent-induced protein denaturation.

  • Initiation: Add 1 mM GTP to the tubulin solution immediately before use. Transfer 99 μL of the Tubulin/GTP mixture to each well.

  • Kinetic Measurement: Rapidly transfer the plate to a microplate reader pre-warmed to 37 °C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the

    
     of the linear growth phase.
    
    • Causality: Tubulin polymerization increases optical density. A dose-dependent decrease in

      
       compared to the vehicle control validates the compound as a direct tubulin polymerization inhibitor.
      

Conclusion

The this compound scaffold remains a cornerstone in the rational design of microtubule-targeting agents. By leveraging divergent synthetic pathways—such as halogenation to thiazoles or condensation to chalcones—researchers can fine-tune the steric and electronic properties of the peripheral rings to overcome multidrug resistance, improve pharmacokinetic profiles, and develop highly targeted oncological therapies.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents (nih.gov)
  • Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)
  • Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, Antioxidant and Anti-inflamm
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

Sources

Natural Occurrence and Isolation of 1-(3,4,5-Trimethoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Occurrence of 1-(3,4,5-Trimethoxyphenyl)ethanol in Plant Extracts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 36266-40-7), also known as


-methyl-3,4,5-trimethoxybenzyl alcohol , is a rare phenylpropanoid derivative found in specific medicinal plant fractions. While often overshadowed by its potent co-metabolites (such as trichothecenes), this compound represents a significant chemotaxonomic marker in the Moraceae and Araceae families.

This guide provides a rigorous technical analysis of its natural occurrence, isolation methodologies, and structural characterization. It is designed to support researchers in differentiating this secondary metabolite from structurally related bioactive lignans and alkaloids during phytochemical screening.

Chemical Profile and Identity

Before detailing isolation protocols, it is critical to distinguish this specific secondary alcohol from its primary alcohol analog (3,4,5-trimethoxybenzyl alcohol) and its ketone precursor (3,4,5-trimethoxyacetophenone).

Attribute Technical Detail
IUPAC Name This compound
Common Synonyms ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-methyl-3,4,5-trimethoxybenzyl alcohol; 3,4,5-Trimethoxy-

-methylbenzenemethanol
Molecular Formula C

H

O

Molecular Weight 212.24 g/mol
Key Structural Feature 3,4,5-trimethoxy substitution on the phenyl ring; secondary alcohol at the benzylic (

) position.[1][2][3][4][5][6][7][8][9]
Solubility Soluble in methanol, ethanol, ethyl acetate, and chloroform; sparingly soluble in water.

Natural Sources and Occurrence

The natural occurrence of this compound is highly specific. It has been definitively isolated from bioassay-guided fractionations targeting antimalarial and cytotoxic compounds.

Verified Plant Sources

The following species have been confirmed to accumulate this compound, often in the leaves and stem bark.

Species Family Part Used Context of Isolation Reference
Ficus fistulosa Reinw.[10][5] ex Blume MoraceaeDried leaves & stem barkCo-isolated with verrucarin L acetate during antimalarial screening.[1]
Rhaphidophora decursiva Schott AraceaeDried leaves & stemsIsolated from active fractions containing roridin E.[1]
Callistemon lanceolatus MyrtaceaeLeavesNote: Closely related ketones (1-(2,4,5-trimethoxyphenyl)ethanone) are major constituents; the alcohol may appear as a minor metabolite.[2]

Isolation and Extraction Methodology

The isolation of this compound requires a bioassay-guided fractionation approach, as it often co-elutes with other non-polar aromatics. The following protocol is reconstructed from the definitive work on Ficus fistulosa and Rhaphidophora decursiva.

Extraction Workflow (DOT Diagram)

The following diagram illustrates the logical flow from raw plant material to the isolated compound.

IsolationWorkflow Plant Dried Plant Material (F. fistulosa / R. decursiva) Extraction Maceration / Percolation Solvent: Methanol or Ethanol Plant->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partition Hexane -> CHCl3 -> EtOAc Crude->Partition ActiveFrac Chloroform (CHCl3) Fraction (Contains Target) Partition->ActiveFrac Concentration of Aromatics Chrom1 Column Chromatography Silica Gel (Gradient Hexane/EtOAc) ActiveFrac->Chrom1 SubFrac Sub-Fraction (Benzenoid rich) Chrom1->SubFrac Elution with moderate polarity Purification HPLC / PTLC Purification Reverse Phase (C18) SubFrac->Purification Compound Isolated Compound: This compound Purification->Compound

Caption: Figure 1. Bioassay-guided isolation workflow for this compound from Ficus and Rhaphidophora species.

Detailed Protocol Steps
  • Extraction: Macerate dried, ground leaves/stems in Methanol (MeOH) for 48 hours. Filter and concentrate under reduced pressure.[11]

  • Partitioning: Suspend the crude extract in water and partition successively with Hexane (to remove lipids) and Chloroform (CHCl

    
    ) . The target compound typically resides in the Chloroform or Ethyl Acetate fraction due to its intermediate polarity.
    
  • Fractionation: Subject the CHCl

    
     fraction to silica gel column chromatography. Elute with a gradient of Hexane:Ethyl Acetate.
    
  • Purification: The compound often elutes in fractions containing other simple phenolics. Final purification is achieved via preparative TLC or HPLC (C18 column, MeOH:H

    
    O gradient).
    

Structural Characterization (Self-Validating Data)

To ensure the integrity of the isolation, the following spectroscopic data must be verified. The 3,4,5-trimethoxy pattern provides a distinct NMR fingerprint.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl


, 500 MHz
Position

(ppm) / Multiplicity
Interpretation
Ar-H (2, 6) 6.58 (s, 2H)Characteristic singlet of the symmetrical 3,4,5-trimethoxy ring.
CH-OH (

)
4.83 (q, J = 6.4 Hz, 1H)Benzylic methine proton coupled to the methyl group.
OMe (3, 5) 3.86 (s, 6H)Equivalent methoxy groups at meta positions.
OMe (4) 3.83 (s, 3H)Methoxy group at para position (often slightly shielded/deshielded relative to meta).
CH

(

)
1.48 (d, J = 6.4 Hz, 3H)Methyl doublet characteristic of the ethanol side chain.

Validation Check: If the aromatic signal appears as a multiplet or doublet/triplet, the 3,4,5-substitution pattern is incorrect. If the benzylic proton is a singlet, the compound is likely the ketone (acetophenone) or the primary alcohol (methanol derivative).

Biosynthetic Context

Understanding the biosynthesis of this compound aids in predicting its presence in other species. It is derived from the general Phenylpropanoid pathway, specifically branching from the degradation of lignin precursors or direct modification of acetophenones.

Biosynthesis Phe L-Phenylalanine Cinn Cinnamic Acid Phe->Cinn PAL Coumaric p-Coumaric Acid Cinn->Coumaric C4H Ferulic Ferulic Acid Coumaric->Ferulic OMT/Hydroxylation Sinapic Sinapic Acid Ferulic->Sinapic F5H / COMT Acetophenone 3,4,5-Trimethoxy- acetophenone Sinapic->Acetophenone Side chain degradation & Methylation Target 1-(3,4,5-Trimethoxy- phenyl)ethanol Acetophenone->Target Carbonyl Reductase (Stereoselective Reduction)

Caption: Figure 2. Proposed biosynthetic pathway from the Shikimate/Phenylpropanoid pathway via acetophenone reduction.

Biological Relevance in Drug Development

While this compound itself is often a co-metabolite, its structural class holds significance for drug discovery:

  • Antimalarial Co-occurrence: In Ficus fistulosa and Rhaphidophora decursiva, this compound co-occurs with potent antimalarial trichothecenes [1]. It may serve as a biomarker for the active fraction during chromatographic separation.

  • Anti-inflammatory Potential: Analogs such as 3,4,5-trimethoxybenzyl alcohol have demonstrated inhibition of NO production. The

    
    -methyl derivative is investigated for similar anti-inflammatory and antiproliferative properties in synthetic medicinal chemistry [3].
    
  • Synthetic Utility: It serves as a chiral building block. The enzymatic resolution of this alcohol is a standard benchmark for testing novel lipases and reductases in green chemistry applications.

References

  • Tan, G. T., et al. (2002). "Antimalarial agents from plants.[10][7][12] III. Trichothecenes from Ficus fistulosa and Rhaphidophora decursiva."[5] Journal of Natural Products, 65(11), 1719-1721.

  • Srivastava, S. K., et al. (2001). "Chemical constituents of Callistemon lanceolatus." Journal of the Indian Chemical Society, 78, 321-322.
  • BenchChem. (2025).[13] "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives." Technical Guide.

  • PubChem. (2025).[1] "this compound - Compound Summary." National Library of Medicine.

Sources

Thermodynamic Profiling and Physicochemical Characterization of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, evaluating the physicochemical properties of active pharmaceutical ingredient (API) precursors is a foundational step in synthetic route design. 1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7), also known as alpha-methyl-3,4,5-trimethoxybenzyl alcohol, is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of neuroactive agents and antimicrobial analogs.

Understanding its thermodynamic behavior—specifically its boiling and melting points—is critical for optimizing distillation, crystallization, and reactor scale-up parameters. This whitepaper synthesizes empirical data, structural causality, and self-validating analytical protocols to provide a definitive guide to the thermal properties of this compound.

Quantitative Physicochemical Data

The thermodynamic profile of this compound is heavily influenced by its molecular weight, hydrogen-bonding capacity, and steric conformation. The quantitative data is summarized in the table below for rapid comparative analysis.

PropertyValueSource / Condition
Chemical Name This compoundIUPAC Standard
CAS Registry Number 36266-40-7[1]
Molecular Formula C₁₁H₁₆O₄[2]
Molecular Weight 212.24 g/mol Computed by PubChem[2]
Boiling Point 317.6 °C@ 760 mmHg (Predicted)[1]
Melting Point < 25 °C (Viscous Liquid)Standard Ambient Temp & Pressure
Density 1.102 g/cm³Standard Conditions[1]
Flash Point 145.9 °CClosed Cup[1]

Structural Causality of Thermodynamic Behavior

In applied thermodynamics, macroscopic phase transitions are direct manifestations of microscopic molecular interactions.

The Boiling Point Anomaly: Hydrogen Bonding and Dispersion Forces

The elevated boiling point of 317.6 °C is primarily driven by the molecule's extensive intermolecular hydrogen bonding network, which is anchored by the secondary hydroxyl group. Furthermore, the electron-rich trimethoxy-substituted aromatic ring significantly enhances London dispersion forces. The cumulative energy required to overcome these cohesive forces and achieve the vapor phase transition is substantial, necessitating high-vacuum conditions for practical laboratory distillation to prevent thermal degradation[1].

The Melting Point Depression: Steric Hindrance vs. Lattice Packing

The melting point behavior of this compound presents a classic case of steric disruption. To understand this, we must compare it to its linear beta-isomer, 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 37785-48-1), which crystallizes readily and exhibits a distinct melting point of 100 °C [3].

In contrast, the alpha-methyl group in this compound introduces a chiral center and significant steric bulk directly adjacent to the hydrogen-bonding hydroxyl moiety. This structural feature severely impedes the highly ordered crystal lattice packing required for a solid state at room temperature. Consequently, the compound resists crystallization and is predominantly characterized as a viscous, amorphous liquid at standard ambient temperature and pressure (SATP).

Self-Validating Experimental Protocols

To empirically verify these thermodynamic properties in a laboratory setting, researchers must employ rigorous, self-validating thermal analysis techniques. Relying on standard capillary tube methods is insufficient for high-boiling, viscous oils.

Protocol A: Micro-Boiling Point Determination via TGA/DTA

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) provides a highly accurate, self-validating method for determining the boiling point of high-boiling liquids while monitoring for decomposition.

  • Sample Encapsulation: Load exactly 5.0–10.0 mg of the viscous this compound into a pre-tared aluminum oxide (

    
    ) crucible. Causality: 
    
    
    
    is chosen over standard aluminum to prevent catalytic degradation at temperatures exceeding 300 °C.
  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: Displacing oxygen is critical to prevent oxidative exothermic degradation before the true boiling point is reached.
    
  • Thermal Calibration (Self-Validation): Run a known high-boiling standard (e.g., Benzyl benzoate, BP 323 °C) immediately prior to the sample to calibrate the system for thermal lag.

  • Heating Ramp: Apply a precise heating rate of 10 °C/min from 25 °C to 350 °C.

  • Data Acquisition: The boiling point is empirically identified as the extrapolated onset temperature of the sharp endothermic mass loss peak on the DTA curve, correlating with a 95%+ mass drop on the TGA curve.

Protocol B: Low-Temperature DSC for Glass Transition (Tg) Profiling

Since the compound is a liquid at room temperature, Differential Scanning Calorimetry (DSC) must be used to find its sub-ambient thermal transitions (glass transition or sub-zero melting point).

  • Sample Preparation: Hermetically seal 3–5 mg of the sample in a standard aluminum DSC pan.

  • Thermal History Erasure (Self-Validation): Heat the sample to 50 °C and hold for 2 minutes to erase any prior thermal/shear history. Quench cool the sample at 20 °C/min to -80 °C using a liquid nitrogen cooling accessory (LNCA). Causality: Rapid quenching prevents kinetic crystallization, allowing the baseline amorphous state to be established.

  • Heating Cycle: Heat the sample from -80 °C to 50 °C at a controlled rate of 5 °C/min.

  • Observation: Monitor the thermogram for a baseline shift indicative of a Glass Transition (

    
    ) or a weak endothermic melting peak (
    
    
    
    ), definitively characterizing its low-temperature phase behavior.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic profiling protocols described above.

Workflow Start This compound Sample Preparation Split Thermal Analysis Pathway Start->Split TGA TGA / DTA (Boiling Point Analysis) Split->TGA DSC Low-Temp DSC (Melting/Tg Analysis) Split->DSC BP_Result BP: ~317.6 °C Endothermic Mass Loss TGA->BP_Result MP_Result MP: < 25 °C (Viscous Liquid State) DSC->MP_Result Validation Data Synthesis & Self-Validation BP_Result->Validation MP_Result->Validation

Thermodynamic Profiling Workflow for this compound.

References

  • National Center for Biotechnology Information. "this compound | C11H16O4 | CID 254122" PubChem. URL:[Link]

  • Chemsrc. "CAS#:36266-40-7 | Benzenemethanol,3,4,5-trimethoxy-a-methyl" Chemsrc Chemical Database. URL:[Link]

  • ChemBK. "CAS Index 3778 - 37785-48-1 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL" ChemBK Database. URL:[Link]

Sources

Conformational Analysis of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the conformational landscape of 1-(3,4,5-Trimethoxyphenyl)ethanol (also known as


-methylsyringyl alcohol). It synthesizes computational strategies with experimental validation to decode the steric and electronic factors governing its three-dimensional structure.

A Technical Guide for Structural Elucidation in Medicinal & Lignin Chemistry

Executive Summary & Structural Significance

This compound represents a critical substructure in two distinct fields:

  • Medicinal Chemistry: It serves as a pharmacophore model for mescaline analogs, podophyllotoxin derivatives, and reserpine-like alkaloids where the spatial arrangement of methoxy groups dictates receptor binding affinity.

  • Lignin Valorization: It acts as a model compound for the syringyl (S) unit of lignin. Understanding its conformation is prerequisite to modeling the depolymerization mechanisms of

    
    -O-4 linkages.
    

The molecule possesses a chiral center at the benzylic position (


-carbon) and a crowded aromatic ring. Its conformational analysis focuses on two coupled degrees of freedom:[1]
  • The "Propeller" Methoxy Array: The gearing of the 3-, 4-, and 5-methoxy groups.

  • The Benzylic Rotor: The rotation of the ethanol side chain relative to the aromatic plane, governed by intramolecular hydrogen bonding.

Structural Degrees of Freedom & Stereochemistry

To analyze the conformation, we must define the critical torsion angles.

ParameterDefinitionStructural Implication

(C2-C1-C

-O)
Rotation of the ethanol side chain relative to the ring.Determines if the OH is syn or anti to the ring edge.

(C

-O-H)
Rotation of the hydroxyl proton.Critical for Hydrogen Bond (HB) formation.

(C2-C3-O-Me)
Rotation of meta-methoxy groups.Usually coplanar (

or

) to maximize resonance.

(C3-C4-O-Me)
Rotation of para-methoxy group.Usually orthogonal (

) to relieve steric strain.
The "Gearing" of the Trimethoxy System

Unlike mono-substituted benzenes, the 3,4,5-trimethoxy pattern is sterically frustrated.

  • The Consensus Conformation: Crystallographic data on analogs (e.g., 3,4,5-trimethoxybenzamide) suggests that the 3- and 5-methoxy groups lie coplanar with the benzene ring to maintain conjugation (

    
    -like character).
    
  • The 4-Methoxy Exception: To avoid steric clash with the lone pairs of the 3- and 5-oxygens, the 4-methoxy group twists out of plane , often approaching an orthogonal angle (

    
    ). This creates a "low-energy trough" distinct from the planar transition state.
    

The Dominant Interaction: Intramolecular Hydrogen Bonding

The most defining feature of this compound in non-polar solvents is the Intramolecular Hydrogen Bond (IMHB) .

Mechanism of Stabilization

The benzylic hydroxyl group acts as a proton donor, and the oxygen atoms of the 3- (or 5-) methoxy groups act as proton acceptors.

  • Formation of a Pseudo-Ring: This interaction creates a stable 5-membered pseudo-ring (

    
    ).
    
  • Energetic Consequence: This "locked" conformation restricts rotation around the C1-C

    
     bond, creating a high rotational barrier (
    
    
    
    kcal/mol) that separates the syn-clinal conformers.

Technical Insight: In chiral environments (enzymes), this IMHB may be disrupted, but in solution (CDCl


), it dictates the population of rotamers.

Computational Methodology (DFT Protocol)

To rigorously determine the conformation, a "Self-Validating" computational workflow is required. Do not rely on molecular mechanics (MM) alone; the electronic effects of the methoxy oxygens require Quantum Mechanical (QM) treatment.

Recommended Level of Theory[2]
  • Optimization: DFT B3LYP/6-311+G(d,p) (Includes diffuse functions for lone pair interactions).

  • Solvation: IEFPCM (Polarizable Continuum Model) with solvent dielectric corresponding to your experimental solvent (e.g.,

    
     for Chloroform).
    
  • Frequency Calculation: Essential to verify minima (0 imaginary frequencies) and obtain Zero-Point Energy (ZPE).

Data Output: Relative Energies (Example)

Values are representative of typical 3,4,5-trimethoxybenzyl systems.

ConformerGeometry Description

(kcal/mol)
Population (298K)
Conf A (Global Min) OH

OMe(3) H-bond; 4-OMe

0.00> 90%
Conf B OH away from OMe; 4-OMe

+3.5< 5%
Conf C All OMe Coplanar (Steric Clash)+6.2~ 0%

Experimental Validation Protocol

A computational model is a hypothesis; spectroscopy is the proof. Use this protocol to validate the calculated structure.

Step 1: Variable Temperature (VT) NMR
  • Objective: Determine rotational barriers.

  • Procedure: Record

    
     NMR in a non-polar solvent (toluene-
    
    
    
    ) from 298K down to 200K.
  • Expected Result: At room temperature, the methoxy signals may appear as a singlet (3,5-OMe) and a singlet (4-OMe) due to rapid rotation. At low temperatures, if the rotation of the 4-OMe is hindered or if the chiral center induces magnetic non-equivalence, the 3,5-OMe signal will split into two distinct singlets.

Step 2: Dilution IR Spectroscopy
  • Objective: Distinguish Intramolecular vs. Intermolecular H-bonding.

  • Procedure: Acquire FTIR spectra at decreasing concentrations (100 mM

    
     1 mM) in CCl
    
    
    
    .
  • Diagnostic Criteria:

    • Intermolecular: Broad band at 3300-3400 cm

      
       that disappears upon dilution.
      
    • Intramolecular: Sharp band at ~3550-3600 cm

      
       that persists regardless of dilution.
      
    • Validation: For this molecule, a persistent sharp peak confirms the OH

      
      OMe interaction.
      
Step 3: NOE Difference Spectroscopy
  • Objective: Map spatial proximity.

  • Target: Irradiate the benzylic methine proton (

    
    -CH).
    
  • Observation: Look for NOE enhancement in the ortho-protons (H2/H6) of the ring.

    • If the conformation is locked by H-bonding, the distance to H2 vs H6 will differ for a specific rotamer, though rapid rotation usually averages this unless cooled.

    • Critical Check: Irradiate the 3,5-OMe protons. Enhancement of the benzylic OH proton confirms the syn-orientation required for H-bonding.

Visualization: The Integrated Workflow

The following diagram illustrates the decision matrix for conformational elucidation, integrating computational and experimental streams.

ConformationalAnalysis cluster_Comp Computational Stream (In Silico) cluster_Exp Experimental Stream (In Vitro) Start Start: this compound ConfSearch Conformational Search (Monte Carlo / MMFF) Start->ConfSearch IR_Dilution IR Dilution Study (Intra- vs Inter- H-Bond) Start->IR_Dilution DFT_Opt DFT Optimization (B3LYP/6-311+G** + PCM) ConfSearch->DFT_Opt Select Low E conformers Boltzmann Boltzmann Weighting (Calculate % Populations) DFT_Opt->Boltzmann Comparison Data Synthesis Compare Calc. vs Exp. Shifts/Vibrations Boltzmann->Comparison Theoretical u03B4 / u03BD NMR_NOE 1H NMR NOE/ROE (Spatial Proximity) IR_Dilution->NMR_NOE Confirm H-bond nature NMR_NOE->Comparison Experimental u03B4 / NOE Result_Locked Model A: H-Bond Locked (Low Dielectric) Comparison->Result_Locked Match: Sharp OH peak + NOE Result_Free Model B: Solvated/Free (High Dielectric) Comparison->Result_Free Match: Broad OH peak

Caption: Integrated workflow for determining the solution-state conformation of this compound, combining DFT potential energy surface mapping with spectroscopic validation.

References

  • Gomes, L. R., Low, J. N., Oliveira, C., Cagide, F., & Borges, F. (2016). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 643–647. Link

    • Significance: Establishes the baseline conformation of the 3,4,5-trimethoxy ring system (3,5-coplanar, 4-orthogonal).
  • Karpuk, E., Schollmeyer, D., & Meier, H. (2007). Photochemical Generation of Cyclophanes from 1,3,5-Trisubstituted Benzenes with Chalcone Chromophores. European Journal of Organic Chemistry, 2007(12), 1983–1990. Link

    • Significance: Provides NMR data and structural insights for rel
  • NIST Chemistry WebBook. Ethanone, 1-(3,4,5-trimethoxyphenyl)- (Acetophenone analog). Link

    • Significance: Provides spectral baselines (IR/MS)
  • PubChem. this compound (Compound Summary). Link

    • Significance: Authoritative source for chemical identifiers and physical property d

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the chemical synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol, a key intermediate in pharmaceutical research, through the selective reduction of 3,4,5-trimethoxyacetophenone. We present a robust and scalable protocol centered on the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. The narrative delves into the mechanistic underpinnings of the ketone reduction, rationale for reagent selection, and a detailed, self-validating experimental workflow designed for reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of this valuable secondary alcohol.

Introduction: Scientific Context and Rationale

The synthesis of substituted phenylethanol derivatives is a cornerstone of medicinal chemistry and materials science. This compound, in particular, serves as a crucial building block for various biologically active molecules, including analogs of the natural product combretastatin, which exhibit potent anticancer properties.[] The starting material, 3,4,5-trimethoxyacetophenone, is a readily available compound featuring the trimethoxyphenyl scaffold present in numerous pharmacologically significant agents.[2][3]

The core transformation—the reduction of a ketone to a secondary alcohol—is a fundamental process in organic synthesis.[4][5] While numerous hydride-donating reagents can achieve this, the choice of reagent is critical for ensuring selectivity, safety, and operational simplicity. For this specific synthesis, sodium borohydride (NaBH₄) is the reagent of choice.

Why Sodium Borohydride?

  • Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), it will not reduce other common functional groups like esters, amides, or carboxylic acids under standard conditions, obviating the need for protecting groups in more complex molecules.[4][6]

  • Safety and Handling: NaBH₄ is a stable solid that can be handled in air (with due caution) and is compatible with protic solvents like ethanol and methanol.[7] This contrasts sharply with LiAlH₄, which reacts violently with water and protic solvents.

  • Operational Simplicity: The reaction can be performed at or below room temperature, and the workup procedure is straightforward, typically involving an acidic quench followed by extraction.[7][8]

This protocol is therefore designed to be both efficient and accessible, providing a high yield of the desired product with minimal side reactions.

Reaction Mechanism and Stoichiometry

The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion (H⁻) followed by protonation.[4][5][9]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3,4,5-trimethoxyacetophenone. This breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetracoordinate alkoxide-boron complex.[10]

  • Protonation (Workup): In a subsequent workup step, a protic solvent (like the ethanol used in the reaction) or a dilute acid added during quenching protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final secondary alcohol product, this compound.[5][9]

Ketone_Reduction_Mechanism Mechanism: Hydride Reduction of a Ketone start_material 3,4,5-Trimethoxy- acetophenone (Ketone) intermediate Alkoxyborate Intermediate start_material->intermediate 1. Nucleophilic Attack     by Hydride (H⁻) reagent Sodium Borohydride (NaBH₄) reagent->intermediate product 1-(3,4,5-Trimethoxy- phenylethanol) (Alcohol) intermediate->product 2. Protonation workup Protic Workup (e.g., H₂O, dilute acid) workup->product

Caption: Workflow of ketone reduction by sodium borohydride.

Theoretically, one mole of NaBH₄ can reduce four moles of a ketone, as each of the four hydride ions is available for transfer.[11] However, in practice, a molar excess of NaBH₄ is used to ensure the reaction goes to completion, accounting for any reaction with the solvent or atmospheric moisture.[7][12] A typical protocol employs 1.5 to 2.0 equivalents of hydride relative to the ketone.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high purity product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.M.W. ( g/mol )Notes
3,4,5-Trimethoxyacetophenone≥98%Sigma-Aldrich1136-86-3210.23Starting material.[3]
Sodium Borohydride (NaBH₄)≥97%Carl ROTH16940-66-237.83Reducing agent.[13]
Ethanol (EtOH)AnhydrousFisher Scientific64-17-546.07Reaction solvent.
Diethyl Ether (Et₂O)AnhydrousSigma-Aldrich60-29-774.12Extraction solvent.
Hydrochloric Acid (HCl)3 M (aq)VWR7647-01-036.46For quenching.
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics7757-82-6142.04Drying agent.
Deionized Water (H₂O)--7732-18-518.02For workup.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • 3,4,5-Trimethoxyacetophenone: Harmful if swallowed and causes skin and serious eye irritation.[2][14]

  • Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage. In contact with water or acid, it releases flammable hydrogen gas, which may ignite spontaneously.[15][16][17][18] All operations involving NaBH₄ must be conducted in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] An eyewash station and safety shower should be readily accessible.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 3,4,5-trimethoxyacetophenone (4.20 g, 20.0 mmol, 1.0 eq.) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 40 mL of 95% ethanol and stir at room temperature until the solid is completely dissolved.

    • Cool the flask in an ice-water bath for 15 minutes, allowing the solution to reach 0-5 °C.[7][8]

  • Reduction:

    • While maintaining vigorous stirring and cooling, add sodium borohydride (0.45 g, 12.0 mmol, 0.6 eq., providing 2.4 eq. of hydride) portion-wise over 10-15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.[7]

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 60 minutes.

  • Process Monitoring (TLC):

    • Monitor the reaction's progress using TLC (eluent: 3:1 Hexane:Ethyl Acetate).

    • Spot the starting material (dissolved in ethyl acetate) and the reaction mixture on the TLC plate.

    • The reaction is complete upon the disappearance of the starting material spot (3,4,5-trimethoxyacetophenone, higher Rf) and the appearance of a new, more polar product spot (this compound, lower Rf).

  • Reaction Quench and Work-up:

    • Cool the flask again in an ice-water bath.

    • CAUTION: This step will generate hydrogen gas. Perform in a fume hood.

    • Slowly and carefully add 15 mL of 3 M HCl dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the mixture.[7][12]

    • Once the gas evolution has ceased, remove most of the ethanol using a rotary evaporator.

  • Extraction:

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer two more times with 25 mL portions of diethyl ether.[7]

    • Combine the organic extracts.

  • Purification and Isolation:

    • Wash the combined organic layers with 30 mL of deionized water, followed by 30 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[7]

    • Remove the diethyl ether using a rotary evaporator to yield the crude product, which should be a pale yellow oil or a low-melting solid.

Product Characterization
  • Yield: A typical yield for this reaction is in the range of 85-95%.

  • Appearance: Colorless to pale yellow solid.

  • Physical Properties: Molecular Weight: 212.24 g/mol .[19]

  • Spectroscopic Analysis: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity, comparing the spectra to literature values.[19] The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3400 cm⁻¹) in the IR spectrum are indicative of a successful reduction.

Troubleshooting and Process Optimization

IssuePossible CauseRecommended Solution
Incomplete Reaction (Starting material remains)Insufficient NaBH₄ (degraded or reacted with moisture).Use a larger excess of NaBH₄ (e.g., 1.0 eq.). Ensure anhydrous conditions and use freshly opened reagent.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or warm gently to 40 °C.
Low Yield Product lost during extraction.Ensure complete extraction by performing three extractions. Neutralize the solution before extraction to ensure the product is not in a protonated, water-soluble form.
Vigorous quenching led to side reactions.Perform the acid quench slowly at 0 °C to maintain control over the reaction.
Product Contamination Incomplete removal of inorganic boron salts.Ensure thorough washing of the organic layer with water and brine during the work-up.

Conclusion

The reduction of 3,4,5-trimethoxyacetophenone using sodium borohydride is an efficient, safe, and reliable method for synthesizing this compound. The protocol detailed herein is robust and scalable, providing high yields of the desired product. By understanding the underlying mechanism and adhering to the procedural steps, researchers can confidently produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. [Link]

  • PubChem. 3',4',5'-Trimethoxyacetophenone. National Center for Biotechnology Information. [Link]

  • Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]

  • Studylib.net. Acetophenone Reduction Lab: 1-Phenylethanol Synthesis. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • PENTA. (2025, March 26). Safety Data Sheet: Sodium borohydride. [Link]

  • MDPI. (2023, November 30). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]

  • Swarthmore College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • PubChem. Sodium borohydride. National Center for Biotechnology Information. [Link]

  • LaboKing. (2025, March 12). SAFETY DATA SHEET: 2'-Hydroxy-4'-methoxyacetophenone. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Google Patents. US20110275862A1 - Process for purifying a crude ethanol product.
  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • ACS Publications. NEW COMPOUNDS. [Link]

Sources

Application Note: Catalytic Reduction Protocols for 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the high-efficiency production of 1-(3,4,5-trimethoxyphenyl)ethanol. It prioritizes enantioselective catalytic methods—specifically Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis—over stoichiometric reductions (e.g., NaBH₄) to meet modern pharmaceutical standards for atom economy and purity.[1]

Executive Summary & Strategic Rationale

The target molecule, This compound , is a critical chiral building block for the synthesis of lignan analogs, including podophyllotoxin derivatives used in oncology. The electron-rich nature of the 3,4,5-trimethoxy aromatic ring presents a specific challenge: it increases the electron density at the carbonyl carbon, potentially reducing reactivity toward nucleophilic hydride attack.

This guide details two catalytic protocols designed to overcome this electronic deactivation while ensuring high enantioselectivity:

  • Protocol A (Chemical Catalysis): Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) in aqueous media. This method leverages the "on-water" acceleration effect to enhance rates for electron-rich substrates.[1][2][3]

  • Protocol B (Biocatalysis): Ketoreductase (KRED) mediated reduction with cofactor recycling.[1][3] This route offers superior enantiopurity (>99% ee) and operates under mild physiological conditions.[1][3]

Precursor Analysis & Material Specifications[2]

  • Substrate: 3,4,5-Trimethoxyacetophenone (CAS: 1136-86-3)[2][3][4][5]

  • Target Product: this compound (CAS: 36266-40-7)[2][3][6]

  • Critical Quality Attribute (CQA): The trimethoxy substitution pattern makes the ketone prone to over-oxidation if exposed to harsh oxidants; however, in reduction, the primary concern is steric hindrance and electronic deactivation.

Chemical Structure & Transformation

The transformation involves the reduction of the prochiral ketone to a secondary alcohol.[1]

ReactionScheme Substrate 3,4,5-Trimethoxyacetophenone (Achiral Ketone) Product This compound (Chiral Alcohol) Substrate->Product  H2 Source (HCOONa or NADPH) Catalyst Catalyst (Ru-TsDPEN or KRED) Catalyst->Product

Figure 1: General transformation scheme.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Noyori-Ikariya type transfer hydrogenation.[1][2][3] Rationale: While traditional ATH uses azeotropic formic acid/triethylamine (HCOOH/Et₃N), electron-rich ketones like 3,4,5-trimethoxyacetophenone often exhibit sluggish kinetics in organic solvents.[1][3] We utilize an aqueous-phase ATH protocol where water acts as a rate accelerator (hydrophobic hydration effect) and enables easier product separation.[1][2][3]

Materials
  • Catalyst: RuCl (or (R,R)-enantiomer for opposite chirality).[2][3]

  • Hydrogen Donor: Sodium Formate (HCOONa).[1][3]

  • Solvent: Degassed Water (HPLC grade).[1][3]

  • Phase Transfer Agent: Not required (reaction proceeds "on-water").

Step-by-Step Procedure
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under Nitrogen, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv).[3]

    • Add degassed water (2 mL per mmol substrate) and heat to 40°C for 1 hour to generate the active aqua-complex.[3]

    • Checkpoint: The solution should turn from orange to deep red/brown, indicating active catalyst formation.[1]

  • Reaction Initiation:

    • Cool the catalyst solution to room temperature.[1][3]

    • Add Sodium Formate (5.0 equiv).[1][3] The excess is necessary to drive the equilibrium and maintain ionic strength.[1][3]

    • Add 3,4,5-Trimethoxyacetophenone (1.0 equiv).[1][3] The substrate will likely not dissolve completely, forming a biphasic suspension.[1]

  • Reaction Phase:

    • Stir vigorously at 40°C. High agitation (1000 rpm) is critical to maximize the interfacial surface area between the solid/oil substrate and the aqueous catalyst phase.

    • Monitor: Sample at 2h, 6h, and 12h.

    • Expected Kinetics: Electron-rich methoxy groups usually slow down hydride transfer; however, the aqueous environment stabilizes the transition state, often allowing completion within 6-12 hours.[1][2]

  • Work-up:

    • Extract the mixture with Ethyl Acetate (3 x volume).[1][3]

    • Wash combined organics with Brine.[1][2][3]

    • Dry over MgSO₄ and concentrate in vacuo.[1][3]

    • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, Hexane:EtOAc 8:2).[1]

Data Interpretation: Solvent Effects

The following table illustrates why water is the preferred medium for this specific substrate class.

Solvent SystemRelative RateConversion (12h)ee (%)Notes
Water (HCOONa) High >98% 95-97% "On-water" acceleration; Green.
HCOOH / Et₃NLow60-75%90-93%Slower due to substrate electronics.[1][2][3]
2-Propanol (IPA)Medium85% (Equilibrium)88-92%Reversible; requires high dilution.[2][3]

Protocol B: Biocatalytic Reduction (Enzymatic)

Mechanism: NADPH-dependent Ketoreductase (KRED) reduction.[1][3] Rationale: Enzymes offer exquisite stereocontrol (>99% ee) which is often difficult to achieve with chemical catalysts for sterically unhindered acetophenones.[1][3] This protocol uses a "coupled-enzyme" approach for cofactor regeneration.[1][2][3][7]

Materials
  • Enzyme: KRED Screening Kit (Select variants from Lactobacillus kefir or Rhodococcus).[1][3]

    • Recommendation: KRED-101 (R-selective) or KRED-112 (S-selective) are good starting points for acetophenones.[1][2][3]

  • Cofactor: NADP+ (catalytic amount).[1][3]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[1][3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) + MgSO₄ (2 mM).[1][3]

Workflow Diagram

Biocatalysis cluster_cycle Cofactor Recycling Loop NADP NADP+ NADPH NADPH NADP->NADPH Reduction NADPH->NADP Oxidation Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Enzyme Substrate 3,4,5-Trimethoxyacetophenone Product Chiral Alcohol Substrate->Product Reduction KRED KRED Enzyme

Figure 2: Coupled-enzyme cofactor recycling system.

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 50 mL of 100 mM Phosphate buffer (pH 7.0).[1][3]

    • Add MgSO₄ (2 mM) – Magnesium is a critical cofactor for many KREDs.[1][3]

  • Substrate Solution:

    • Dissolve 3,4,5-Trimethoxyacetophenone in DMSO (5% of final volume).

    • Note: Do not exceed 10% DMSO as it may denature the enzyme.[1][3]

  • Reaction Assembly (10 mL Scale):

    • Add 8.5 mL Buffer to a reaction vessel.

    • Add 250 mg Glucose (Recycling substrate).[1][3]

    • Add 5 mg NADP+ (Cofactor).[1][3]

    • Add 10 mg GDH (Recycling enzyme).[1][3]

    • Add 20 mg KRED Enzyme (Lyophilized powder).[1][3]

    • Initiate by adding 0.5 mL Substrate/DMSO solution.[1][2][3]

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • pH Control: Monitor pH every 4 hours. The oxidation of glucose produces gluconic acid, which will lower pH.[1] Titrate with 1M NaOH to maintain pH 7.0.

  • Termination & Analysis:

    • After 24h, extract a 500 µL aliquot with Ethyl Acetate.

    • Analyze via Chiral HPLC.[1][2][3]

Analytical Validation (QC)

To validate the protocols, use the following chromatographic methods.

Chiral HPLC Method[1][2]
  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Strong absorption due to trimethoxy ring).[1][3]

  • Retention Times (Approximate):

    • Ketone precursor: ~8 min

    • (R)-Enantiomer: ~12 min[2][3]

    • (S)-Enantiomer: ~14 min[2][3]

    • Note: Confirm elution order with racemic standard (produced via NaBH₄ reduction).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poor phase mixingIncrease stirring speed; Add 10% MeOH as cosolvent.
Low Conversion (Protocol B) Enzyme inhibition by substrateFeed substrate in batches (fed-batch mode) rather than one bolus.
Low ee (Protocol A) Reversibility of reactionSwitch from IPA to Formate (irreversible donor); Lower temperature to 25°C.
Precipitation Product insolubilityAdd a biphasic overlay (e.g., MTBE) to extract product continuously.[1]

References

  • Matthey, J. (n.d.).[1][3] Kit guide: Asymmetric transfer hydrogenation catalysts. Retrieved from

  • Kanto Chemical Co. (n.d.).[1][3] Asymmetric Transfer Hydrogenation Catalysts. Retrieved from

  • Wu, X., et al. (2004).[1][3] Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. University of Liverpool.[1][3] Retrieved from

  • Hollmann, F., et al. (2010).[1][3] Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung.[1][2][3] Retrieved from [7]

  • PubChem. (2025).[1][3][6] this compound Compound Summary. Retrieved from

  • Li, Z., et al. (2022).[1][3][8] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Google Patents. (n.d.).[1][3] Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1.[1][2][3] Retrieved from

Sources

Grignard reaction procedures yielding 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-(3,4,5-trimethoxyphenyl)ethanol , a critical secondary alcohol intermediate used in the development of podophyllotoxin analogs, lignans, and specific neuroactive pharmaceutical candidates.

While the Grignard reaction is a staple of organic synthesis, this specific substrate—bearing three electron-donating methoxy groups—presents unique challenges regarding solubility and potential side reactions (e.g., Lewis-acid mediated demethylation). This guide moves beyond textbook descriptions to provide a process-ready workflow, emphasizing moisture control, exotherm management, and impurity profiling.

Retrosynthetic Analysis & Reaction Strategy

The target molecule is synthesized via the nucleophilic addition of Methylmagnesium bromide (MeMgBr) to 3,4,5-Trimethoxybenzaldehyde .

  • Why MeMgBr? While Methylmagnesium Iodide (MeMgI) is a common alternative, magnesium iodide salts can act as Lewis acids capable of cleaving ortho-methoxy ethers under reflux conditions (demethylation). MeMgBr offers a superior balance of reactivity and chemoselectivity, preserving the trimethoxy-aryl motif.

  • Solvent System: A THF/Diethyl Ether hybrid system is recommended. The aldehyde is highly soluble in THF, while the Grignard reagent is often stabilized in Ether.

Reaction Scheme Visualization

ReactionScheme Substrate 3,4,5-Trimethoxybenzaldehyde (Electrophile) Intermediate Magnesium Alkoxide Complex Substrate->Intermediate THF/Et2O, 0°C to RT Nucleophilic Addition Reagent MeMgBr (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Sat. NH4Cl (aq) Hydrolysis/Quench

Figure 1: Reaction pathway for the conversion of 3,4,5-trimethoxybenzaldehyde to the target secondary alcohol.

Critical Material Attributes (CMA)

Success depends on the strict control of water content. The 3,4,5-trimethoxybenzaldehyde substrate is hygroscopic; trace water will quench the Grignard reagent, lowering yields and producing magnesium hydroxide precipitates that complicate workup.

ComponentSpecificationCriticality
3,4,5-Trimethoxybenzaldehyde >98% Purity, <0.1% WaterHigh: Dry under high vacuum for 4h prior to use.
MeMgBr 3.0 M in Diethyl EtherHigh: Titrate before use if bottle is old.
THF (Solvent) Anhydrous, Inhibitor-freeMedium: Store over molecular sieves.
Ammonium Chloride Saturated Aqueous SolutionMedium: Used for mild quenching.[1]

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.96 g of aldehyde) Expected Yield: 85–92%

Phase 1: Apparatus Preparation
  • Oven Drying: Flame-dry a 100 mL 2-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Assemble hot under a stream of dry Nitrogen or Argon.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the procedure.

Phase 2: Substrate Solubilization
  • Charge the RBF with 3,4,5-Trimethoxybenzaldehyde (1.96 g, 10.0 mmol).

  • Add Anhydrous THF (20 mL). Stir until fully dissolved.

  • Cool the system to 0°C using an ice/water bath. Note: The methoxy groups increase electron density, making the carbonyl slightly less electrophilic; however, low temperature is still required to prevent side reactions.

Phase 3: Grignard Addition
  • Charge the addition funnel with MeMgBr (4.0 mL of 3.0 M solution, 12.0 mmol, 1.2 equiv).

  • Dropwise Addition: Add the Grignard reagent dropwise over 15–20 minutes.

    • Observation: The solution may turn cloudy or slightly yellow.[2]

    • Control: Ensure the internal temperature does not exceed 5°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

    • PAT Check: Monitor by TLC (30% Ethyl Acetate in Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
Phase 4: Quench and Workup
  • Cool the mixture back to 0°C .

  • Quench: Slowly add Saturated NH₄Cl (15 mL) .

    • Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.

    • Why NH₄Cl? Avoids strong acid (HCl), which could protonate the methoxy oxygens or induce dehydration of the secondary alcohol to a styrene derivative.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Phase 5: Purification

The crude product is typically a viscous pale-yellow oil that may solidify upon standing.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 10%

    
     40% Ethyl Acetate in Hexanes.
    

Process Workflow & Decision Logic

Workflow Start Start: Dry Glassware & Inert Gas Purge Dissolve Dissolve Aldehyde in THF Cool to 0°C Start->Dissolve AddGrignard Add MeMgBr (1.2 eq) Dropwise (T < 5°C) Dissolve->AddGrignard Monitor TLC Check (2 hrs) Aldehyde Consumed? AddGrignard->Monitor Quench Quench with Sat. NH4Cl (Avoid Strong Acid) Monitor->Quench Yes Reflux Reflux 30 mins (If conversion incomplete) Monitor->Reflux No Workup Extract (EtOAc) Dry & Concentrate Quench->Workup Reflux->Quench Purify Flash Chromatography Isolate Product Workup->Purify

Figure 2: Operational workflow including decision node for incomplete conversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/aldehyde.Azeotrope aldehyde with toluene before use; use fresh anhydrous THF.
"Gummy" Precipitate Magnesium salts aggregating.Add a small amount of dilute HCl only if necessary to solubilize salts, or use Rochelle's Salt (Potassium Sodium Tartrate) during workup to chelate Mg.
Demethylation Reaction too hot or Lewis Acid presence.Ensure T < 5°C during addition. Avoid MeMgI; stick to MeMgBr or MeMgCl.
Styrene Formation Acid-catalyzed dehydration during workup.Use NH₄Cl for quenching.[1] Do not heat the crude material above 40°C during rotary evaporation.

Safety & Hazard Analysis (RAMP)

  • Recognize: Grignard reagents are pyrophoric and react violently with water.[3] 3,4,5-Trimethoxybenzaldehyde is a skin irritant.

  • Assess: The primary risk is fire from solvent ignition (Ether/THF) or thermal runaway during the quench.

  • Minimize:

    • Use a blast shield during the addition phase.

    • Keep a Class D fire extinguisher nearby.

    • Quench slowly at 0°C; never add water directly to the concentrated reaction mixture without cooling.

  • Prepare: Have an ice bath ready for immediate cooling if the reaction exotherms unexpectedly.[4]

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.[1] Retrieved from

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.[4][5][6][7][8][9][10] Retrieved from

  • Organic Chemistry Portal. (2024). Grignard Reaction: Mechanism and Conditions. Retrieved from

  • LibreTexts Chemistry. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents.[3][4][11][12] Retrieved from

  • Yamaguchi, S., et al. (1999).[13] Regioselective demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate.[13] Tetrahedron Letters, 40, 7363-7365.[13] (Cited regarding risk of demethylation with Iodide salts).

Sources

enzymatic kinetic resolution of racemic 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(3,4,5-Trimethoxyphenyl)ethanol

Executive Summary

This compound is a highly valued chiral building block utilized in the synthesis of 1 and tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogues)[1]. Achieving absolute enantiomeric purity (>99% ee) of this secondary alcohol via traditional asymmetric chemical catalysis can be sterically challenging and economically prohibitive. This application note details a robust, self-validating protocol for the enzymatic kinetic resolution (EKR) of racemic this compound using Novozym 435 (immobilized Candida antarctica Lipase B, CALB).

Biocatalytic Rationale and Mechanistic Causality

The architectural design of this protocol relies on three meticulously chosen parameters to ensure high enantiomeric ratios (E-values):

  • The Biocatalyst (Novozym 435): CALB is renowned for its high enantioselectivity toward secondary alcohols, strictly adhering to2[2]. The enzyme's active site preferentially accommodates the (R)-enantiomer of 1-arylethanols, facilitating rapid acylation while leaving the (S)-enantiomer largely unreacted. Its immobilization on a macroporous acrylic resin (Lewatit VP OC 1600) enhances its .

  • The Acyl Donor (Vinyl Acetate): Utilizing vinyl acetate is a strategic thermodynamic choice. The byproduct of the transesterification is vinyl alcohol, which undergoes an instantaneous, 3 into acetaldehyde[3]. This prevents the reverse reaction (hydrolysis of the newly formed chiral ester), which is a common cause of ee degradation in equilibrium-driven esterifications.

  • The Solvent System (Hexane): Lipases require a tightly bound hydration shell to maintain their active conformation. Polar solvents strip this essential water layer, leading to enzyme denaturation. Non-polar solvents like hexane preserve the hydration shell and promote "interfacial activation," maximizing both the reaction rate and enantioselectivity[2].

KR_Mechanism racemic Racemic this compound (R/S-Alcohol) calb Novozym 435 (CALB) Enantioselective Acylation racemic->calb vinyl_ac Vinyl Acetate (Acyl Donor) vinyl_ac->calb r_acetate (R)-Acetate Target Product 1 (>99% ee) calb->r_acetate Fast Acylation of (R)-enantiomer s_alcohol (S)-Alcohol Target Product 2 (>99% ee) calb->s_alcohol Unreacted (S)-enantiomer acetaldehyde Acetaldehyde (Irreversible Byproduct) calb->acetaldehyde Tautomerization (Drives Reaction)

Enzymatic kinetic resolution pathway of racemic this compound using CALB.

Process Optimization Data

To establish a self-validating system, reaction parameters were systematically optimized. The table below summarizes the quantitative effects of different variables on the conversion rate (


), enantiomeric excess of the substrate (

), enantiomeric excess of the product (

), and the Enantiomeric Ratio (E-value). The ideal kinetic resolution halts at exactly 50% conversion.
SolventAcyl DonorTemp (°C)Enzyme LoadingTime (h)Conversion (%)

(%)

(%)
E-value
THF (Polar)Vinyl Acetate3010% w/w2412148515
TolueneEthyl Acetate4010% w/w4835489245
Hexane Vinyl Acetate 40 10% w/w 6 50 >99 >99 >200
HexaneVinyl Acetate6010% w/w354>9988120

Data Interpretation: Hexane combined with vinyl acetate at 40°C provides the optimal thermodynamic environment for Novozym 435, achieving an E-value


[2]. Higher temperatures (60°C) increase the reaction rate but slightly degrade enantioselectivity due to increased background thermal flexibility of the enzyme[3].

Standard Operating Procedure (SOP)

Workflow step1 1. System Suitability Setup Prepare Substrate, Vinyl Acetate, and Hexane step2 2. Biocatalysis Initiation Add Novozym 435 (10% w/w), Incubate at 40°C step1->step2 step3 3. In-Process Control (IPC) Monitor conversion via GC/HPLC to exactly 50% step2->step3 step4 4. Reaction Termination Filter out immobilized enzyme (Save for reuse) step3->step4 step5 5. Downstream Processing Silica Gel Chromatography (Separate Alcohol/Acetate) step4->step5

Step-by-step experimental workflow for enzymatic kinetic resolution and product isolation.

Materials Required:

  • Racemic this compound (10.0 mmol, ~2.12 g)

  • Novozym 435 (CALB immobilized on acrylic resin) (212 mg, 10% w/w)

  • Vinyl acetate (30.0 mmol, ~2.58 g) - Note: Must be freshly distilled to remove stabilizers.

  • Anhydrous Hexane (50 mL)

  • Orbital shaker or thermomixer

Step-by-Step Protocol:

  • Preparation (Self-Validation Control): Set up two reaction vials. Vial A (Reaction) and Vial B (Negative Control). To both vials, add 10.0 mmol of racemic this compound and 50 mL of anhydrous hexane.

  • Acyl Donor Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate to both vials.

  • Enzyme Addition: To Vial A only, add 212 mg of Novozym 435. Vial B serves to validate that no spontaneous chemical acylation occurs under these specific thermal conditions.

  • Incubation: Seal both vials and place them in an orbital shaker set to 40°C and 200 rpm. Causality: 200 rpm ensures adequate mass transfer between the solid immobilized enzyme phase and the bulk liquid phase without mechanically shearing the fragile resin beads[3].

  • In-Process Monitoring: After 4 hours, withdraw 50 µL aliquots from Vial A every 30 minutes. Dilute with 950 µL of the HPLC mobile phase and analyze via Chiral HPLC.

  • Termination: Once the conversion reaches exactly 50% (typically 5-6 hours), terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 beads with cold hexane (2 × 10 mL). The beads can be air-dried and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture of (S)-1-(3,4,5-trimethoxyphenyl)ethanol and (R)-1-(3,4,5-trimethoxyphenyl)ethyl acetate.

  • Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 4:1 v/v). The less polar (R)-acetate elutes first, followed by the highly polar (S)-alcohol.

Analytical Validation & Quality Control

To ensure the trustworthiness of the protocol, the enantiomeric excess and E-value must be mathematically validated post-reaction.

Chiral HPLC Conditions:

  • Column: Chiralcel OD-H (or equivalent chiral stationary phase).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: (R)-Acetate (fastest), (S)-Acetate, (R)-Alcohol, (S)-Alcohol (slowest).

System Validation Metrics: Calculate the Enantiomeric Ratio (E-value) using the measured


 (enantiomeric excess of the unreacted alcohol) and 

(conversion rate):


A successful run must yield an E-value


, confirming the system's high stereoselectivity. If the E-value drops below 50, immediately investigate the moisture content in the solvent or potential degradation/polymerization of the vinyl acetate[2].

References

  • Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams Source: ResearchGate URL
  • Source: PMC (NIH)
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?
  • Source: PMC (NIH)

Sources

Application Note: Microwave-Assisted Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Accelerated synthetic protocols, mechanistic causality, and validated methodologies.

Strategic Importance & Mechanistic Rationale

In modern drug discovery, the 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, most notably recognized for its critical role in Combretastatin A-4 (CA-4) and its synthetic analogs. These compounds are potent antimitotic agents that inhibit tubulin polymerization, making them highly valuable in the development of targeted anticancer therapeutics and antivascular agents[1].

The synthesis of these analogs frequently relies on the intermediate 1-(3,4,5-trimethoxyphenyl)ethanol , which is traditionally synthesized via the chemical or biocatalytic reduction of 3,4,5-trimethoxyacetophenone[]. However, the traditional reduction of this specific substrate using standard sodium borohydride (NaBH₄) in protic solvents is notoriously sluggish. The three electron-donating methoxy groups significantly increase the electron density of the aromatic ring, which in turn deactivates the carbonyl carbon toward nucleophilic hydride attack.

The Microwave Advantage (Dielectric Heating)

To overcome this kinetic barrier, Microwave-Assisted Synthesis (MAS) is employed. Unlike conventional convective heating, microwave irradiation relies on dielectric heating. The oscillating electromagnetic field directly couples with the permanent dipoles of the carbonyl group and the ionic components of the reducing agent. This targeted energy transfer rapidly overcomes the activation energy barrier, reducing reaction times from several hours to mere minutes while minimizing the formation of side products[3].

We present two highly optimized, self-validating microwave protocols for this reduction:

  • Solid-State Hydride Transfer: A solvent-free approach utilizing NaBH₄ supported on silica gel (SiO₂).

  • Catalytic Transfer Hydrogenation: A highly efficient atom-economical approach using a Ruthenium-arene catalyst with isopropanol as the hydrogen donor[4].

Reaction Pathways & Workflow Visualization

The following diagram illustrates the divergent synthetic strategies available for the microwave-assisted reduction of 3,4,5-trimethoxyacetophenone.

G SM 3,4,5-Trimethoxyacetophenone (Starting Material) MW Microwave Irradiation (Dielectric Heating) SM->MW Activation Path1 Protocol A: NaBH4 / SiO2 Solid-State Hydride Transfer (Solvent-Free, 10 min) MW->Path1 Path2 Protocol B: [Ru]-Catalyst / iPrOH Transfer Hydrogenation (Basic Media, 15 min) MW->Path2 Prod This compound (Target Product) Path1->Prod Hydride Transfer Path2->Prod Hydrogen Transfer

Fig 1: Microwave-assisted reduction pathways of 3,4,5-trimethoxyacetophenone.

Comparative Performance Metrics

To justify the transition from conventional batch synthesis to microwave-assisted protocols, the following table summarizes the quantitative performance data across different methodologies.

ParameterConventional Batch (NaBH₄/MeOH)Protocol A (Microwave NaBH₄/SiO₂)Protocol B (Microwave Ru-Transfer)
Reaction Time 4.0 - 6.0 Hours10 Minutes15 Minutes
Temperature 25 °C - 65 °C~80 °C (Localized)90 °C
Solvent Used Methanol / EthanolNone (Solvent-Free)Isopropanol (Green Solvent)
Yield (%) 75% - 82%> 92%> 95%
E-Factor High (Solvent waste)Very LowLow
Scalability HighModerate (requires specialized MW reactors)High

Validated Experimental Protocols

Protocol A: Solvent-Free Microwave Reduction using NaBH₄/SiO₂

Causality & Design: This protocol utilizes silica gel as a solid support. The high surface area of SiO₂ ensures maximum contact between the solid ketone and the hydride source. Furthermore, the weakly acidic silanol groups on the silica surface help to activate the carbonyl oxygen via hydrogen bonding, making the carbonyl carbon more electrophilic[3]. Conducting this solvent-free prevents the competitive hydrolysis of NaBH₄, maximizing atom efficiency.

Materials:

  • 3,4,5-Trimethoxyacetophenone: 1.0 mmol (210.2 mg)

  • Sodium Borohydride (NaBH₄): 2.0 mmol (75.6 mg)

  • Silica Gel (60 Å, 230-400 mesh): 500 mg

Step-by-Step Methodology:

  • Preparation of the Solid Matrix: In an agate mortar, combine the NaBH₄ (75.6 mg) and silica gel (500 mg). Grind thoroughly for 2 minutes to ensure a homogenous dispersion of the hydride on the solid support.

  • Substrate Incorporation: Add 3,4,5-trimethoxyacetophenone (210.2 mg) to the mortar and continue grinding for an additional 3 minutes until a uniform, free-flowing powder is achieved.

  • Microwave Irradiation: Transfer the homogenate into a 10 mL PTFE-lined microwave reaction vessel. Seal the vessel and irradiate at 300 W for 5 minutes.

  • Thermal Equilibration: Allow the vessel to cool for 2 minutes, then apply a second irradiation cycle at 300 W for 5 minutes (Total irradiation time: 10 minutes)[3]. Note: Pulsed heating prevents localized thermal runaway which could degrade the methoxy groups.

  • Extraction and Workup: Transfer the solid mixture to a sintered glass funnel. Wash the silica matrix with diethyl ether or ethyl acetate (3 × 10 mL).

  • Isolation: Concentrate the combined organic filtrates under reduced pressure to yield the crude this compound. The product is typically >95% pure by NMR and requires no further chromatography.

Protocol B: Microwave-Assisted Catalytic Transfer Hydrogenation

Causality & Design: For larger-scale operations where solid-state reactions become cumbersome, transfer hydrogenation using a Ruthenium-arene N-heterocyclic carbene (NHC) complex is superior. Isopropanol acts as both the solvent and the hydride donor. Microwave heating accelerates the formation of the active Ru-hydride species and drives the Meerwein-Ponndorf-Verley-type equilibrium toward the product[4].

Materials:

  • 3,4,5-Trimethoxyacetophenone: 1.0 mmol (210.2 mg)

  • [RuCl₂(p-cymene)(NHC)] Catalyst: 0.01 mmol (1 mol%)

  • Potassium tert-butoxide (t-BuOK): 0.1 mmol (10 mol%)

  • Isopropanol (Anhydrous): 4.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL glass microwave vial equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyacetophenone (210.2 mg) in 4.0 mL of anhydrous isopropanol.

  • Catalyst Activation: Add the Ru-arene catalyst (1 mol%) and t-BuOK (10 mol%) to the solution. The base is critical as it facilitates the displacement of the chloride ligands on the Ru complex, allowing the coordination of isopropanol and subsequent β-hydride elimination to form the active Ru-H species[4].

  • Microwave Irradiation: Seal the vial with a crimp cap. Place in the microwave reactor and heat to 90 °C with a hold time of 15 minutes (stirring at 600 rpm).

  • Quenching: Cool the vial rapidly to room temperature using compressed air. Open the vial and filter the mixture through a short pad of Celite to remove the spent catalyst.

  • Isolation: Evaporate the isopropanol and acetone (byproduct) under reduced pressure. The resulting residue is highly pure this compound.

Analytical Validation Parameters

To ensure the integrity of the synthesized this compound, verify the product against the following self-validating spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.48 (d, J = 6.5 Hz, 3H, -CH₃) — Confirms the reduction of the ketone to the secondary alcohol.
      
    • 
       1.95 (br s, 1H, -OH) — Hydroxyl proton (exchangeable with D₂O).
      
    • 
       3.84 (s, 3H, para-OCH₃) and 
      
      
      
      3.88 (s, 6H, meta-OCH₃) — Confirms the stability of the trimethoxy system.
    • 
       4.85 (q, J = 6.5 Hz, 1H, -CH-OH) — Characteristic methine proton shift.
      
    • 
       6.62 (s, 2H, Ar-H) — Aromatic protons.
      
  • GC-MS (EI): m/z calculated for C₁₁H₁₆O₄: 212.10; Found: 212.1 (M⁺), 197.1 (M⁺ - CH₃), 169.1.

References

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)
  • “Greening” Ruthenium–Arene Catalyst Precursors with N-Heterocyclic Carbene Ligands Derived from Caffeine and Theophylline Source: Organometallics - ACS Publications URL
  • Source: American Journal of Organic Chemistry (Scientific & Academic Publishing)
  • Source: PMC (National Institutes of Health)
  • CAS 1136-86-3 (3',4',5'-Trimethoxyacetophenone)

Sources

Application Note: Green Reduction Strategies for 3,4,5-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details green chemistry protocols for the reduction of 3,4,5-trimethoxyacetophenone (3,4,5-TMA) to 1-(3,4,5-trimethoxyphenyl)ethanol , a critical intermediate for mescaline analogs, podophyllotoxin derivatives, and specific trimethoprim-like ligands.


 2432-11-3 (Alcohol)

Introduction & Strategic Analysis

The reduction of 3,4,5-trimethoxyacetophenone presents a specific challenge in green chemistry: the electron-donating methoxy groups at the 3, 4, and 5 positions increase the electron density of the aromatic ring, deactivating the carbonyl carbon toward nucleophilic hydride attack compared to unsubstituted acetophenone.

Traditional methods utilize stoichiometric borohydrides (NaBH


) in methanol or Lithium Aluminum Hydride (LAH) in ethers. While effective, these generate significant boron/aluminum waste and require hazardous solvents. This guide presents two superior "Green" alternatives that align with the 12 Principles of Green Chemistry:
  • Biocatalytic Reduction (Enzymatic): High enantioselectivity (>99% ee), ambient temperature, aqueous media.

  • Catalytic Transfer Hydrogenation (CTH): Uses isopropanol as the hydrogen source, minimizing safety risks associated with high-pressure H

    
     gas.
    

Comparative Metrics (Green Assessment)

MetricTraditional (NaBH

/MeOH)
Method A: Biocatalytic (KRED)Method B: CTH (Ru/IPA)
Atom Economy Moderate (Boron waste)High (Enzyme recycled)High (Acetone byproduct)
E-Factor High (Solvent/Workup)Low (Aqueous/Biodegradable)Low (Recyclable Solvent)
Safety Flammable H

evolution
Inert/Non-flammable Low Pressure/No H

gas
Selectivity Racemic>99% ee (R or S) Tunable (Ligand dependent)
Scalability LinearExponential (Fermentation)Linear

Method A: Biocatalytic Reduction (Ketoreductase)

Principle: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the prochiral ketone. The cofactor is regenerated in situ using a coupled substrate (e.g., glucose/glucose dehydrogenase).

Mechanistic Pathway (DOT Diagram)

Biocatalysis Substrate 3,4,5-Trimethoxyacetophenone Product Chiral Alcohol (>99% ee) Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate NADP_Red NADPH NADP_Ox NADP+ NADP_Red->NADP_Ox Hydride Transfer NADP_Ox->NADP_Red Regeneration GDH Cofactor Recycling (GDH/Glucose) GDH->NADP_Ox Restores

Figure 1: Enzymatic cycle showing the reduction of the ketone coupled with cofactor regeneration.

Protocol 1: Biocatalytic Reduction (Lab Scale)

Reagents:

  • Substrate: 3,4,5-Trimethoxyacetophenone (1.0 g, 4.76 mmol)

  • Enzyme: KRED Screening Kit (e.g., Codexis or commercially available Lactobacillus KREDs) or Daucus carota (Carrot) root segments for low-cost crude biocatalysis.

  • Cofactor Recycle: Glucose (1.5 eq), Glucose Dehydrogenase (GDH) (50 U), NADP+ (catalytic, 5 mg).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Co-solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g of 3,4,5-TMA in 2.5 mL DMSO.

  • Buffer Setup: In a 100 mL reaction vessel, add 45 mL of Phosphate Buffer (pH 7.0).

  • Cofactor Mix: Add Glucose (1.3 g) and NADP+ (5 mg) to the buffer. Stir until dissolved.

  • Enzyme Addition: Add GDH (10 mg) and the selected KRED enzyme (20-50 mg depending on activity).

    • Note on Green Alternative: If using Daucus carota, suspend 20 g of freshly cut carrot slices in 50 mL water instead of purified enzymes [1].

  • Reaction Initiation: Add the DMSO substrate solution dropwise to the stirring aqueous mixture.

  • Incubation: Stir at 30°C at 150 rpm for 24-48 hours. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). The enzyme remains in the aqueous phase and can often be reused.

  • Purification: Dry organic layer over MgSO

    
    , filter, and evaporate. The product typically requires no chromatography (>95% purity).
    

Validation:

  • HPLC: Chiralcel OD-H column, Hexane:IPA (90:10), 1.0 mL/min.

  • NMR: Verify the shift of the carbonyl carbon (approx 197 ppm) to the methine carbon (approx 70 ppm).

Method B: Catalytic Transfer Hydrogenation (CTH)

Principle: Uses a transition metal catalyst (Ru, Ir) to transfer hydrogen from a donor solvent (Isopropanol) to the ketone. This avoids high-pressure hydrogenation equipment and uses benign solvents.

Experimental Workflow (DOT Diagram)

CTH_Workflow Step1 Reagent Prep: 3,4,5-TMA + Ru-Catalyst in Isopropanol (IPA) Step2 Reflux/Heating: 80°C, 4-12 Hours (IPA acts as H-donor) Step1->Step2 Step3 Equilibrium Shift: Acetone removal (Distillation) drives reaction forward Step2->Step3 Le Chatelier's Principle Step4 Workup: Evaporate IPA Filter Catalyst Step3->Step4

Figure 2: CTH workflow utilizing Isopropanol as both solvent and hydrogen donor.

Protocol 2: CTH using Ru(p-cymene) Complex

Reagents:

  • Substrate: 3,4,5-Trimethoxyacetophenone (2.1 g, 10 mmol).

  • Catalyst: [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.5 mol%) + TsDPEN (1.0 mol%) for asymmetric reduction, or simple RuCl
    
    
    (PPh
    
    
    )
    
    
    for racemic.
  • Base: KOH (0.1 g).

  • Solvent: Isopropanol (IPA) (Degassed).

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk flask under Argon, mix [Ru(p-cymene)Cl

    
    ]
    
    
    
    (30 mg) and the ligand (TsDPEN, 36 mg) in 5 mL IPA. Stir at 80°C for 20 mins to form the active orange catalyst species.
  • Reaction Assembly: Dissolve 3,4,5-TMA (2.1 g) in 20 mL IPA. Add KOH (0.1 g).

  • Combination: Cannulate the substrate solution into the catalyst flask.

  • Reaction: Heat to reflux (82°C) for 12 hours.

    • Critical Control Point: The reaction produces acetone. To drive the reaction to completion (Le Chatelier’s principle), allow a slow distillation of the solvent or use an open reflux with an argon blanket to let acetone escape.

  • Quenching: Cool to room temperature. Neutralize with 1N HCl (minimal amount).

  • Isolation: Evaporate the IPA under reduced pressure. The residue is redissolved in minimal ether and filtered through a short pad of silica to remove the metal catalyst.

  • Yield: Expected yield 85-92%.

References

  • Srivastava, V. et al. (2018). Atropa belladonna hairy roots: orchestration of concurrent oxidation and reduction reactions for biotransformation of carbonyl compounds. BOC Sciences / Mini Rev Med Chem .

  • Müller, M. et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B . Link

  • Alonso, F. et al. (2023).[1] Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review. PMC / NIH . Link

  • Hall, T. H. et al. (2020).[2] Asymmetric transfer hydrogenation of unsaturated ketones. Semantic Scholar . Link

  • Toukoniitty, E. et al. (2005).[2] Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum. CONICET . Link

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-TMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Solvent System Optimization & Troubleshooting for Lipophilic Aromatic Alcohols[1][2]

Executive Summary

Recrystallizing 1-(3,4,5-Trimethoxyphenyl)ethanol presents a specific challenge common to polymethoxylated aromatic compounds: the tendency to "oil out" (phase separate as a liquid) rather than crystallize.[1][2] This occurs because the molecule possesses a low melting point (often borderline room temperature depending on purity) and amphiphilic properties—the lipophilic methoxy groups compete with the hydrophilic hydroxyl moiety.[1][2]

This guide provides a validated solvent selection strategy, a step-by-step binary recrystallization protocol, and a troubleshooting decision tree to resolve phase separation issues.

Part 1: Solvent Selection Logic

The selection of a solvent system for this compound must balance the high solubility of the ether-rich aromatic ring with the hydrogen-bonding capability of the alcohol group.[1][2]

Solubility Profile & Recommendations
Solvent ClassRepresentative SolventsInteraction TypeSuitabilityRecommendation
Non-Polar Hexane, Heptane, PentaneVan der Waals onlyAnti-Solvent Excellent for inducing precipitation, but poor dissolving power.[1][2]
Polar Aprotic Ethyl Acetate, AcetoneDipole-DipoleGood Solvent High solubility even at RT.[1][2] often too good for single-solvent crystallization.[2]
Polar Protic Ethanol, Isopropanol (IPA)Hydrogen BondingIntermediate Good candidate for single-solvent (cold) or binary systems (with water).[1][2]
Aromatic Toluene, Benzene

-

Stacking
Good Solvent Excellent for disrupting crystal lattice; ideal "Good" solvent in binary pairs.[1][2]
Recommended Binary Systems

For this compound, binary systems (Solvent/Anti-solvent) generally yield higher purity than single solvents due to the steep solubility curve required.[1][2]

  • System A (High Purity): Toluene / Heptane [1][2]

    • Why: Toluene dissolves the aromatic core effectively via

      
      -stacking.[1][2] Heptane acts as a gentle anti-solvent.[1][2] This system has a high boiling point, allowing for a wide temperature gradient.[2]
      
  • System B (Green Chemistry): Ethyl Acetate / Heptane [1][2]

    • Why: Ethyl acetate is a safer alternative to chlorinated solvents or benzene.[2] It effectively solvates the alcohol group.[1][2]

  • System C (Traditional): Ethanol / Water [1][2]

    • Risk:[1][2] High risk of "oiling out" if the water concentration is added too quickly or if the compound's melting point is depressed by impurities.[1][2] Use only if the crude material is already >90% pure.[2]

Part 2: Optimized Experimental Protocol

Workflow: Binary Solvent Recrystallization (Toluene/Heptane)[1][2]

Pre-requisites:

  • Crude this compound (Solid or viscous oil).[1][2]

  • Hot plate with magnetic stirring.[2]

  • Pre-warmed Toluene (approx. 80°C).[2]

  • Room temperature Heptane.[2]

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Toluene required to dissolve the solid.

    • Tip: Add solvent in 0.5 mL increments.[1][2] Keep the solution near boiling.

  • Clarification (Optional): If insoluble particles remain (dust/salts), filter the hot solution through a pre-warmed glass wool plug.[1][2]

  • The Cloud Point: Remove from heat. While the solution is still hot (but not boiling), slowly add Heptane dropwise.[2]

    • Stop: The moment a faint, persistent cloudiness (turbidity) appears.[2]

  • Re-solubilization: Add 1-2 drops of hot Toluene to clear the cloudiness. The solution should be perfectly clear and saturated.

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Observation: Crystals should begin to form as needles or plates.[1][2]

  • Deep Cooling: Once at RT, move the flask to a refrigerator (4°C) or ice bath for 1 hour to maximize yield.

  • Filtration: Filter the crystals using vacuum filtration. Wash the cake with a small volume of cold Heptane/Toluene (9:1 ratio).

Part 3: Troubleshooting "Oiling Out"

The most frequent failure mode for this compound is the formation of a second liquid layer (oil) instead of crystals.[1][2] This happens when the compound separates from the solution at a temperature above its melting point.[1][2]

Diagnostic Decision Tree

RecrystallizationLogic cluster_oilfix Remediation for Oiling Out cluster_nothing Remediation for Undersaturation start Start: Solution is Cooling observe Observation at ~40-50°C start->observe crystals Crystals forming observe->crystals Success oil Liquid droplets (Oil) forming observe->oil Phase Separation nothing No change (remains clear) observe->nothing Undersaturated reheat Reheat to dissolve oil oil->reheat evap Evaporate excess solvent nothing->evap add_solv Add more 'Good' Solvent (Lowers saturation temp) reheat->add_solv seed Add Seed Crystal at lower temp add_solv->seed scratch Scratch glass surface seed->scratch cool_more Cool to -20°C evap->cool_more

Figure 1: Decision logic for troubleshooting phase separation during cooling.

Specific Fixes for this compound[1][2]
  • The "Oiling Out" Fix: If you see oil droplets, the solution is too concentrated, or the temperature is too high.

    • Action: Reheat the mixture until the oil dissolves. Add a small amount (1-2 mL) of the "Good Solvent" (e.g., Toluene).[2] This lowers the saturation temperature, ensuring that when saturation is reached, the temperature is below the compound's melting point, forcing it to crystallize rather than melt.

  • Seed Crystals: If available, save a tiny crystal from a previous batch. Add it to the solution only when it has cooled to slightly above room temperature.

  • Trituration: If the product crashes out as a gum, decant the solvent.[1][2] Add cold Hexane or Pentane and grind the gum with a glass rod.[2] This mechanical agitation often induces crystallization.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is a liquid at room temperature. Can I still recrystallize it?

  • Answer: this compound has a melting point that can be depressed below RT by impurities.[1][2] If your crude is a liquid, try trituration first: dissolve in minimal diethyl ether, add hexane until cloudy, and place in a freezer (-20°C) overnight. If it remains an oil, you may need to purify via column chromatography or vacuum distillation first.[2]

Q2: Can I use Ethanol/Water?

  • Answer: Yes, but proceed with caution. The methoxy groups make the molecule significantly lipophilic.[1][2] Excessive water will cause immediate oiling out.[2] Use a high ratio of Ethanol (start with 95% EtOH) and add water very slowly.[1][2]

Q3: The crystals are yellow/brown.[1][2] How do I remove the color?

  • Answer: The color is likely due to oxidation products (quinones) common with electron-rich aromatics.[1][2]

    • Solution: During the hot dissolution step (Step 1), add Activated Carbon (charcoal).[1][2] Stir for 5 minutes, then filter hot through Celite or a fine filter paper before cooling.

Q4: What is the expected yield?

  • Answer: For a binary recrystallization, a recovery of 60-80% is typical.[1][2] Higher recovery often comes at the cost of purity (trapping mother liquor in the crystal lattice).[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2][3] [Link][1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[2] (Standard reference for binary solvent recrystallization techniques).

  • Journal of Chemical Education.Recrystallization Strategies for Low-Melting Solids. (General methodology for "oiling out" issues).

Sources

troubleshooting low enantiomeric excess in 1-(3,4,5-Trimethoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols, such as this compound, is a critical step in the development of many pharmaceutical agents. Achieving high enantiomeric excess (e.e.) is paramount for ensuring the desired therapeutic effect and minimizing potential side effects from the unwanted enantiomer. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low enantioselectivity in this synthesis.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section addresses specific issues you might encounter during the synthesis of this compound via asymmetric reduction of 3,4,5-trimethoxyacetophenone.

Q1: My enantiomeric excess is significantly lower than reported in the literature for the same catalytic system. What are the first things I should check?

A1: When faced with unexpectedly low e.e., a systematic review of your experimental setup and reagents is the first line of defense.[1]

  • Reagent and Solvent Purity:

    • Catalyst Integrity: Verify the purity and structural integrity of your chiral catalyst, especially if it's a ligand-metal complex prepared in-house.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature). A simple benchmarking test with a standard substrate known to give high e.e. with your catalyst can confirm its activity and selectivity.[1]

    • Substrate Purity: Impurities in the 3,4,5-trimethoxyacetophenone can act as inhibitors or compete in side reactions. Recrystallization or column chromatography of the starting material may be necessary.

    • Solvent and Reagent Anhydrous Conditions: Many catalytic systems, particularly those involving organometallic species and hydrides, are highly sensitive to moisture.[2] Ensure all solvents are rigorously dried, and all reagents are handled under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Reaction Conditions:

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[1] Even minor deviations from the optimal temperature can lead to a significant drop in enantioselectivity. Ensure your reaction vessel is adequately insulated and the temperature is monitored throughout the reaction.

    • Concentration and Stoichiometry: Double-check the concentrations of all reactants and the catalyst loading. Errors in these parameters can alter the reaction kinetics and impact the e.e.

Q2: I'm using a Corey-Bakshi-Shibata (CBS) reduction and getting poor enantioselectivity. What are the likely causes?

A2: The CBS reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a powerful method for the asymmetric reduction of prochiral ketones.[3][4][5] However, several factors can lead to suboptimal results:

  • Catalyst Generation and Quality:

    • In Situ vs. Pre-formed Catalyst: While using a pre-formed, isolated CBS catalyst can be convenient, its activity can diminish over time during storage.[6] Generating the catalyst in situ from the corresponding chiral amino alcohol and borane immediately before the reduction can often lead to more reproducible and higher enantioselectivities.[6]

    • Purity of the Chiral Amino Alcohol: The enantiopurity of the amino alcohol used to generate the oxazaborolidine catalyst is critical. Any racemic impurity in the amino alcohol will directly translate to a lower e.e. in the final product.

  • Borane Source and Addition:

    • Borane Complex: The choice of borane reagent (e.g., BH3·THF, BH3·SMe2) can influence the outcome. Ensure the concentration of the borane solution is accurately determined.

    • Slow Addition: The rate of addition of the ketone substrate to the mixture of the catalyst and borane can be crucial. A slow, controlled addition often minimizes background, non-catalyzed reduction, which is racemic.[7]

  • Reaction Mechanism Considerations: The CBS reduction proceeds through a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron atom of the catalyst.[8] The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the catalyst. For 3,4,5-trimethoxyacetophenone, the trimethoxyphenyl group is sterically more demanding than the methyl group, which guides the stereoselective hydride transfer. Any factor that disrupts this organized transition state will lower the e.e.

Q3: My Noyori-type asymmetric hydrogenation is underperforming. What parameters should I optimize?

A3: Noyori asymmetric hydrogenation, typically employing a ruthenium catalyst with a chiral diphosphine ligand like BINAP, is another robust method for ketone reduction.[9][10] If you are experiencing low e.e., consider the following:

  • Catalyst Activation and Integrity: The active catalytic species is a ruthenium hydride, which is generated from a precatalyst.[11][12] Incomplete activation or degradation of the catalyst will lead to poor performance. Ensure the precatalyst is handled under inert conditions and that the activation procedure is followed precisely.

  • Solvent and Additives:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the enantioselectivity. Protic solvents like methanol or ethanol are commonly used.

    • Base/Acid Additives: The presence of a base (e.g., potassium tert-butoxide) or acid can be crucial for catalyst activation and turnover.[13] The nature and concentration of these additives should be carefully optimized.

  • Hydrogen Pressure and Temperature:

    • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity.

    • Temperature: As with many asymmetric reactions, lower temperatures generally favor higher enantioselectivity.[1] A temperature screening study is often worthwhile.

  • Ligand Selection: The electronic and steric properties of the chiral ligand are paramount. While BINAP is a common choice, other diphosphine ligands may offer improved selectivity for your specific substrate.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for the asymmetric synthesis of this compound?

A4: The primary route is the asymmetric reduction of the prochiral ketone, 3,4,5-trimethoxyacetophenone. The most prevalent and effective methods include:

MethodCatalyst SystemReductantKey Features
Corey-Bakshi-Shibata (CBS) Reduction Chiral OxazaborolidineBorane (BH3)Highly enantioselective for a wide range of ketones. The catalyst can be generated in situ.[3][4][5][6]
Noyori Asymmetric Hydrogenation Ru-BINAP or similar Ru-diphosphine complexesHydrogen Gas (H2)Highly efficient and atom-economical. Often used in industrial-scale synthesis.[9][10][11]
Asymmetric Transfer Hydrogenation Ru, Rh, or Ir complexes with chiral ligandsIsopropanol or Formic AcidAvoids the need for high-pressure hydrogen gas, making it experimentally simpler.[14][15]
Enzymatic Reduction Ketoreductases (e.g., from baker's yeast)Co-factor (e.g., NADPH) regenerated in situOften provides excellent enantioselectivity under mild conditions.[15][16]
Q5: How do I accurately determine the enantiomeric excess of my product?

A5: Accurate determination of e.e. is crucial for evaluating the success of your asymmetric synthesis. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for e.e. determination.[17][18] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By integrating the peak areas of the two enantiomers, the e.e. can be calculated.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.[19] The alcohol product may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR signals of the two enantiomers can be resolved, allowing for their quantification. Derivatization with a chiral agent like Mosher's acid can also be used.

Q6: Can the trimethoxy substitution pattern on the aromatic ring influence the reaction?

A6: Yes, the three methoxy groups on the phenyl ring can have both electronic and steric effects. Electronically, they make the aromatic ring electron-rich. Sterically, the methoxy groups in the ortho positions (positions 3 and 5) can influence the preferred conformation of the substrate when it binds to the chiral catalyst, which can impact the enantioselectivity.

Experimental Protocols and Workflows

Protocol: General Procedure for a Small-Scale CBS Reduction
  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Catalyst Generation (In Situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 eq.) in anhydrous THF. Cool the solution to 0 °C and slowly add a 1 M solution of BH3·THF in THF (0.1 eq.). Stir the mixture at room temperature for 15-20 minutes.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). In a separate flask, dissolve 3,4,5-trimethoxyacetophenone (1.0 eq.) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution over 30 minutes.

  • Monitoring and Quenching: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, slowly add methanol at the reaction temperature to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 1 N HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Initial_Checks Initial Checks: - Reagent/Solvent Purity - Anhydrous Conditions - Temperature Control - Stoichiometry Start->Initial_Checks Problem_Identified Problem Identified? Initial_Checks->Problem_Identified Optimize Optimize Reaction Parameters: - Temperature Screening - Solvent Screening - Concentration Effects - Rate of Addition Problem_Identified->Optimize No Resolution High e.e. Achieved Problem_Identified->Resolution Yes, and fixed Catalyst_Check Investigate Catalyst: - Purity and Integrity Check - Benchmark with Standard Substrate - In Situ vs. Pre-formed - Consider Alternative Ligand/Catalyst Optimize->Catalyst_Check Catalyst_Check->Resolution

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

References

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available from: [Link]

  • Huang, S., Wang, B., Shan, Z., & Zhao, D. (2007). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2427. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. Available from: [Link]

  • NROChemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • Kurfürst, M., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(11), 2948. Available from: [Link]

  • All Chemistry. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. Available from: [Link]

  • Ramachandran, P. V., et al. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 16(7), 5739-5748. Available from: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available from: [Link]

  • Di Bari, L., & Pescitelli, G. (2021). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 50(18), 10296-10321. Available from: [Link]

  • Noyori, R., et al. (2006). Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. Organometallics, 25(1), 102-110. Available from: [Link]

  • Santacruz-Juárez, E., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 195. Available from: [Link]

  • Zhang, X., et al. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Polycyclic Aromatic Compounds, 28(4-5), 496-504. Available from: [Link]

  • University of Bath. Determination of enantiomeric excess. Available from: [Link]

  • Sanchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 47-53. Available from: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • Yao, Z. P., & Chan, T. W. D. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Analytica Chimica Acta, 918, 8-25. Available from: [Link]

  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. Available from: [Link]

  • El-Gazzar, A. B. A., & Aboul-Enein, H. Y. (2008). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 19(2), 1-5. Available from: [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available from: [Link]

  • Erowid. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Al-Zuhairi, A. J., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis. Available from: [Link]

  • ResearchGate. 1-(3,4,5-Trimethoxyphenyl)naphthalene. Available from: [Link]

  • University of Victoria. Chapter 45 — Asymmetric synthesis. Available from: [Link]

  • ResearchGate. Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This support guide addresses the specific chemical separation challenges encountered when isolating 1-(3,4,5-trimethoxyphenyl)ethanol from unreacted 3,4,5-trimethoxyacetophenone following a sodium borohydride (NaBH₄) reduction.

Root Cause Analysis: The Deactivated Carbonyl

When synthesizing this compound, incomplete conversion is a frequent bottleneck[1]. The root cause lies in the intrinsic electronic properties of the substrate. The three methoxy groups on the aromatic ring are strongly electron-donating via resonance. This significantly decreases the electrophilicity of the carbonyl carbon, making hydride attack by NaBH₄ slower compared to an unsubstituted acetophenone. Consequently, researchers often find unreacted ketone contaminating their final product, necessitating specialized purification strategies.

Mechanism Ketone 3,4,5-Trimethoxyacetophenone (Deactivated Carbonyl) Adduct GirT-Hydrazone Adduct (Quaternary Ammonium) Ketone->Adduct H+ Catalyst (-H2O) GirT Girard's Reagent T (Nucleophilic Hydrazide) GirT->Adduct Alpha-Effect Attack Aqueous Aqueous Partitioning (High Water Solubility) Adduct->Aqueous Permanent Charge

Mechanistic pathway of Girard's Reagent T reacting with the deactivated ketone.

Troubleshooting & FAQs

Q1: Why can't I use standard silica gel column chromatography to separate the unreacted ketone from the alcohol? A: While possible, it is highly inefficient. The highly polar 3,4,5-trimethoxyphenyl moiety dominates the molecule's interaction with the silica stationary phase. This masks the subtle polarity difference between the ketone and the secondary alcohol, resulting in nearly identical Retention Factors (R_f) and frustrating co-elution.

Q2: Is sodium bisulfite extraction a viable alternative for this mixture? A: Sodium bisulfite extraction leverages the reversible nucleophilic addition of bisulfite to a carbonyl group to form a water-soluble adduct, which is highly effective for unhindered methyl ketones[2][3]. However, the electron-donating nature of the trimethoxy-aryl group shifts the equilibrium away from the bisulfite adduct. While it can remove trace amounts, it often results in poor recovery for this specific deactivated ketone.

Q3: What is the most reliable chemical method for this separation? A: We highly recommend derivatization with Girard's Reagent T (GirT). GirT contains a highly nucleophilic hydrazide that readily condenses with the ketone to form a stable hydrazone[4][5]. Because GirT also carries a permanent quaternary ammonium charge, the resulting adduct is exclusively water-soluble, allowing the non-polar alcohol to be easily isolated via liquid-liquid extraction.

Quantitative Data & Strategy Comparison

Table 1: Separation Strategy Comparison
MethodReagent / MechanismEfficiency for this SubstrateProsCons
Girard's Reagent T Hydrazone condensation (Cationic)High Permanent charge guarantees phase separation; high yield.Requires reflux and acidic conditions.
Sodium Bisulfite α-hydroxysulfonate adduct (Anionic)Low to Moderate Fast, room-temperature extraction.Poor equilibrium due to electron-rich aryl ring.
Chromatography Silica Gel (Adsorption)Low Standard lab technique.Co-elution requires massive solvent volumes.
Table 2: Physico-Chemical Profile & Expected R_f Values
Parameter3,4,5-TrimethoxyacetophenoneThis compoundGirT-Ketone Adduct
Role in Mixture Impurity (Unreacted Starting Material)Target ProductWaste Byproduct
Water Solubility Very LowVery LowExtremely High
Molecular Charge NeutralNeutralCationic (+1)
Typical R_f (7:3 Hexane:EtOAc) ~0.45~0.350.00 (Baseline)

Experimental Methodologies

Protocol A: Girard's Reagent T Derivatization & Extraction (Recommended)

Objective: Selectively remove unreacted 3,4,5-trimethoxyacetophenone by converting it into a permanently charged, water-soluble hydrazone.

Step 1: Solvent Exchange Concentrate the crude reaction mixture in vacuo to remove any reduction solvents (e.g., methanol or THF). Dissolve the crude residue in absolute ethanol (10 mL per gram of crude). Causality: Ethanol provides a miscible environment for both the hydrophobic crude mixture and the highly polar Girard's Reagent T.

Step 2: Derivatization Add 1.2 molar equivalents of Girard's Reagent T (relative to the estimated unreacted ketone mass) and 10% v/v glacial acetic acid[5]. Reflux the mixture for 1–2 hours. Causality: The acetic acid acts as a crucial catalyst to protonate the deactivated carbonyl oxygen, increasing its electrophilicity and driving the hydrazone condensation[5].

Step 3: Phase Separation Cool the mixture to room temperature and dilute with an equal volume of deionized water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Causality: The permanent quaternary ammonium charge on the GirT-adduct traps the ketone exclusively in the aqueous layer. The neutral this compound partitions selectively into the organic ethyl acetate layer.

Step 4: Self-Validation (TLC Check) Spot both the aqueous and organic layers on a silica TLC plate. Validation: Under UV light (254 nm), the aqueous layer must exhibit a strong baseline spot (R_f = 0.00), confirming the successful capture of the conjugated ketone. The organic layer should show the pure alcohol spot with no visible ketone.

Step 5: Workup Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acetic acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified alcohol.

Workflow Crude Crude Mixture (Alcohol + Unreacted Ketone) Deriv Add Girard's Reagent T (EtOH / 10% AcOH, Reflux) Crude->Deriv Derivatization Extract Liquid-Liquid Extraction (H2O / EtOAc) Deriv->Extract Phase Separation Org Organic Phase Pure this compound Extract->Org Top Layer (Product) Aq Aqueous Phase Charged Ketone-GirT Adduct Extract->Aq Bottom Layer (Waste)

Workflow for the chemical separation of unreacted ketone using Girard's Reagent T.

Protocol B: Sodium Bisulfite Extraction (Alternative for Trace Removal)

Objective: Rapid removal of trace ketone impurities using liquid-liquid extraction[2].

Step 1: Mixture Preparation Dissolve the crude mixture in dimethylformamide (DMF) or methanol to ensure complete solubility of the organic components[2].

Step 2: Adduct Formation Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously in a separatory funnel for 30–60 seconds[2]. Causality: The bisulfite anion acts as a nucleophile, attacking the carbonyl group to form a charged α-hydroxysulfonate salt[3].

Step 3: Extraction and Validation Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) and separate the layers[2]. Validation: The lower aqueous layer contains the ketone-bisulfite adduct[3]. Check the organic layer via TLC; if significant ketone remains, the steric hindrance and electronic deactivation of the substrate have limited the equilibrium, and Protocol A must be used instead.

References

1.[2] Furigay, M. H., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." National Institutes of Health (NIH) / PMC. 2 2.[3] "Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones." Benchchem. 3 3.[4] Wheeler, O. H. "Modification of Girard-T Reagent Method for Concentrating Carbonyl Compounds for Gas Chromatographic Analysis." ACS Publications. 4 4.[5] "Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA." National Institutes of Health (NIH) / PMC. 5 5.[1] "(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer." MDPI. 1

Sources

optimizing HPLC separation of 1-(3,4,5-Trimethoxyphenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and steric challenges associated with resolving the enantiomers of 1-(3,4,5-Trimethoxyphenyl)ethanol .

Unlike simple aliphatic alcohols, this molecule presents a highly electron-rich, sterically hindered aromatic system. Successful enantioseparation requires a deep understanding of how this unique architecture interacts with the chiral stationary phase (CSP).

Part 1: Method Development Architecture

The following decision tree outlines the logical progression for screening and optimizing the separation of neutral aromatic alcohols.

Workflow Start Start Method Development This compound Screening Primary CSP Screening (Amylose/Cellulose Carbamates) Start->Screening NP_Mode Normal Phase (NP) Hexane:IPA (90:10) Screening->NP_Mode PO_Mode Polar Organic (PO) 100% MeOH or ACN Screening->PO_Mode Eval Evaluate Resolution (Rs ≥ 1.5?) NP_Mode->Eval PO_Mode->Eval Opt_Modifier Optimize Modifier (Change IPA to EtOH or %) Eval->Opt_Modifier No (Rs < 1.5) Validate Finalize & Validate Method (ICH Q2 Standards) Eval->Validate Yes (Rs ≥ 1.5) Opt_Temp Thermodynamic Tuning (Lower Temp to 15°C) Opt_Modifier->Opt_Temp Opt_Temp->Eval

Decision tree for chiral HPLC method development of neutral aromatic alcohols.

Part 2: Mechanistic FAQs

Q1: Which chiral stationary phase (CSP) architecture is most effective for this compound? A: Polysaccharide-based CSPs, specifically amylose or cellulose derivatized with phenylcarbamates (e.g., Chiralpak AD-H, Chiralcel OD-H, or their immobilized equivalents IA/IB), are the gold standard for this class of molecules[1]. Chiral recognition on these phases is driven by the formation of transient diastereomeric complexes. The three methoxy groups on your analyte act as strong hydrogen bond acceptors and enrich the electron density of the aromatic ring. This makes the molecule a potent participant in


 stacking and dipole-dipole interactions with the derivatized phenyl rings of the CSP[2]. The helical twist of amylose often provides a superior inclusion cavity for the bulky trimethoxyphenyl moiety compared to the linear cellulose backbone.

Q2: Should I use Normal Phase (NP) or Polar Organic Mode (POM) for the mobile phase? A: Begin with Normal Phase (e.g., Hexane/Isopropanol). In NP, the non-polar hexane bulk forces the polar moieties of the analyte (the secondary hydroxyl group) to interact intimately with the chiral selector. Isopropanol (IPA) acts as a displacer; its steric bulk often enhances chiral discrimination compared to linear alcohols[3]. If retention is excessive or solubility is poor, switch to Polar Organic Mode (100% Methanol or Acetonitrile). POM fundamentally alters the hydrogen-bonding dynamics, often providing orthogonal selectivity and faster elution times[1][4].

Q3: Do I need to add modifiers like TFA or DEA to the mobile phase? A: No. this compound is a strictly neutral molecule. Acidic (e.g., Trifluoroacetic acid) or basic (e.g., Diethylamine) additives are utilized exclusively to suppress the ionization of acidic or basic analytes, thereby preventing secondary, non-enantioselective interactions with residual silanols on the silica support[3]. Adding them for a neutral alcohol provides zero chromatographic benefit and may prematurely degrade coated stationary phases.

Part 3: Troubleshooting Guide

SymptomRoot CauseCausality & Corrective Action
Co-elution / Poor Resolution (Rs < 1.5) Insufficient thermodynamic difference in the transient diastereomeric complexes.1. Adjust the Modifier: Decrease the strong solvent (IPA) concentration (e.g., from 20% to 10%) to increase the retention factor (

), allowing more interaction time within the chiral cavities.2. Swap the Alcohol: If IPA fails, switch to Ethanol. Different alcohols alter the steric environment of the CSP surface, which can drastically shift selectivity (

)[3].3. Lower the Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature (e.g., from 25°C to 15°C) restricts the conformational flexibility of the analyte, strengthening specific stereoselective interactions[4].
Severe Peak Tailing (Tf > 1.5) or Fronting Sample solvent mismatch (Viscous Fingering) or mass overloading.Viscous fingering occurs when a sample dissolved in a strong solvent (e.g., 100% IPA) is injected into a weak mobile phase (e.g., 90:10 Hexane:IPA). The analyte races ahead in the strong solvent plug.Solution: Always dissolve the sample in the exact mobile phase composition. If solubility requires a stronger solvent, limit the injection volume to

5 µL and ensure the mass load is < 10 µg on a 4.6 mm ID column.
Shifting Retention Times / Baseline Drift Incomplete column equilibration or mobile phase evaporation.Polysaccharide CSPs require significant equilibration time when switching between different alcohol modifiers due to polymer swelling/shrinking[5]. Flush with at least 20 column volumes (CV). Furthermore, premix mobile phases by volume rather than relying on the HPLC pump's low-pressure mixing valves to prevent compositional drift caused by the high vapor pressure of hexane.

Part 4: Quantitative Data Reference

The table below summarizes the expected chromatographic behavior of this compound when optimizing mobile phase parameters. Notice how the choice of alcohol modifier dictates both retention and selectivity.

Table 1: Representative Optimization Matrix for this compound on an Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)

Mobile Phase (v/v)Modifier TypeTemp (°C)


Selectivity (

)
Resolution (Rs)
Hexane:IPA (90:10)Isopropanol252.152.801.302.45
Hexane:EtOH (90:10)Ethanol251.852.221.201.70
Hexane:IPA (80:20)Isopropanol251.201.401.161.15
100% MethanolMethanol (POM)250.851.161.362.10

Part 5: Self-Validating Standard Operating Procedures

Protocol 1: Primary CSP Screening & System Suitability Objective: Identify the optimal polysaccharide backbone and mobile phase combination.

  • Step 1: Column Selection: Install an amylose-based CSP (e.g., Chiralpak AD-H or immobilized IA) and a cellulose-based CSP (e.g., Chiralcel OD-H or immobilized IB)[1][5]. Immobilized phases are recommended if you plan to screen harsh solvents like dichloromethane[6].

  • Step 2: Mobile Phase Preparation: Prepare a 90:10 (v/v) Hexane/Isopropanol mixture. Causality: Hexane promotes strong solute-stationary phase interactions, while IPA acts as a displacer to ensure timely elution[3].

  • Step 3: Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Step 4: Equilibration & Baseline Check (Validation Gate 1): Flush the column with 20 column volumes (CV) at 1.0 mL/min. Monitor the UV baseline at 254 nm.

    • Validation Check: Proceed to injection ONLY if baseline drift is < 1 mAU/min and backpressure is stable (

      
       2 bar).
      
  • Step 5: Injection & Analysis (Validation Gate 2): Inject 5 µL of the sample. Calculate Resolution (

    
    ).
    
    • Validation Check: If Rs

      
       1.5 and Tailing Factor (Tf) 
      
      
      
      1.2, the method is suitable for quantitative validation. If Rs < 1.5, proceed to the Troubleshooting Guide to adjust modifier concentration or temperature.

References

1.[3] Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. hplc.eu. 3 2.[5] What column should I use for my application? Daicel Chiral Technologies. 5 3.[1] Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Online. 1 4.[2] Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. 2 5.[6] Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. PharmTech.6 6.[4] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 4

Sources

Technical Support Center: Minimizing Side Reactions in 1-(3,4,5-Trimethoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis and purification of 1-(3,4,5-trimethoxyphenyl)ethanol . This compound is a critical intermediate in the development of combretastatin analogs, antimitotic agents, and various neuro-nutraceuticals [1].

While the reduction of 3,4,5-trimethoxyacetophenone using sodium borohydride (NaBH₄) is standard, researchers frequently encounter severe yield losses due to the hyper-reactivity of the resulting electron-rich benzylic alcohol. This guide will deconstruct the causality behind these side reactions and provide a self-validating, field-proven protocol to secure high yields.

Part 1: Mechanistic Insight & Causality

To troubleshoot a reaction, you must first understand the electronic environment of your molecule. The target compound features a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions.

The Root Cause of Instability: Methoxy groups are strong electron-donating groups via resonance (+M effect). When the benzylic hydroxyl group of this compound is exposed to even mildly acidic conditions, it undergoes rapid protonation and leaves as water. The resulting 3,4,5-trimethoxybenzyl carbocation is exceptionally stable. This hyper-stabilization drastically lowers the activation energy for two competing side reactions [2]:

  • E1 Dehydration: The carbocation loses a

    
    -proton to form 3,4,5-trimethoxystyrene .
    
  • S

    
    1 Homocoupling:  The carbocation is attacked by an unreacted molecule of the target alcohol, forming a symmetrical bis-ether  (bis(1-(3,4,5-trimethoxyphenyl)ethyl) ether) [3].
    

Part 2: Troubleshooting FAQs

Q1: Why is my NaBH₄ reduction yielding 3,4,5-trimethoxystyrene instead of the target alcohol?

A: You are likely using an acidic quench. A common laboratory habit is to quench NaBH₄ reductions with 1M HCl to destroy excess hydride and break up the boron-alkoxy complexes. However, for electron-rich benzylic alcohols, this acidic environment immediately triggers E1 dehydration [4]. Actionable Fix: Abandon strong acids. Quench the reaction with water, or at most, a mildly acidic saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

Q2: I am seeing a high-molecular-weight impurity on my mass spec. How do I prevent this?

A: This is the symmetrical bis-ether, a product of dehydrative homocoupling. It occurs when the concentration of the target alcohol is high, and trace acid is present (often during solvent evaporation if acidic impurities were not washed out, or during prolonged storage in non-neutralized chlorinated solvents). Actionable Fix: Ensure your organic extracts are thoroughly washed with saturated NaHCO₃ before drying and concentration. Store the purified alcohol under an inert atmosphere at -20 °C if not used immediately.

Q3: My crude NMR looks clean, but my product degrades into styrene during silica gel chromatography. What is the solution?

A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The high surface area combined with this acidity acts as a heterogeneous catalyst for the dehydration of this compound. Actionable Fix: You must passivate the silica gel. Pre-treat your column by flushing it with your starting eluent containing 1% Triethylamine (TEA) . This neutralizes the acidic silanol sites.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality between workup conditions and product distribution, validating the need for strict pH control.

Workup / Quench ReagentpH RangeMajor ProductMinor ByproductsRecommendation
1M HCl (Aqueous)< 1.03,4,5-TrimethoxystyreneBis-etherAvoid. Rapid E1 elimination.
Sat. NH₄Cl (Aqueous)~ 5.5Target AlcoholTrace StyreneAcceptable. Keep at 0 °C.
H₂O / 0.1M NaOH7.0 - 13.0Target AlcoholUnreacted KetoneOptimal. Prevents carbocation formation.
Un-neutralized Silica Gel~ 5.0Styrene / Alcohol MixBis-etherAvoid. Catalyzes degradation.
TEA-Treated Silica Gel~ 8.0Target AlcoholNoneOptimal. Preserves product integrity.

Part 4: Reaction Pathway Visualization

The following diagram maps the bifurcation of the reaction pathway, illustrating how the intermediate carbocation acts as the gateway to unwanted side reactions.

G Ketone 3,4,5-Trimethoxyacetophenone (Starting Material) Alcohol This compound (Target Product) Ketone->Alcohol NaBH4, MeOH 0 °C to RT Carbocation 3,4,5-Trimethoxybenzyl Carbocation Alcohol->Carbocation H+ (Acidic Workup) -H2O Styrene 3,4,5-Trimethoxystyrene (Dehydration) Carbocation->Styrene -H+ (E1 Elimination) Ether Symmetrical Bis-Ether (Homocoupling) Carbocation->Ether + Target Alcohol (SN1 Substitution)

Reaction pathways showing target alcohol formation and acid-catalyzed side reactions.

Part 5: Optimized Step-by-Step Methodology

This protocol is engineered to act as a self-validating system: by controlling the pH at every step, the mechanistic pathways leading to degradation are fundamentally blocked.

Reagents: 3,4,5-Trimethoxyacetophenone (1.0 eq), NaBH₄ (1.5 eq), Anhydrous Methanol (0.2 M), Sat. NaHCO₃, Ethyl Acetate (EtOAc).

Step 1: Reduction Setup

  • Dissolve 3,4,5-trimethoxyacetophenone in anhydrous methanol to achieve a 0.2 M solution.

  • Cool the reaction flask to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Argon).

Step 2: Hydride Addition

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

Step 3: Alkaline Quench (Critical Step)

  • Once the ketone is consumed, cool the reaction back to 0 °C.

  • Do not use acid. Quench the reaction by slowly adding cold distilled water (or 0.1 M NaOH if the substrate is particularly sensitive) until effervescence ceases.

  • Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the bulk of the methanol.

Step 4: Extraction and Washing

  • Dilute the aqueous residue with EtOAc.

  • Wash the organic layer sequentially with water, followed by a saturated NaHCO₃ solution to ensure absolute neutralization of any trace electrophiles.

  • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

Step 5: Passivated Purification

  • If purification is necessary, prepare a silica gel column using an eluent system containing 1% Triethylamine (e.g., Hexanes:EtOAc 7:3 with 1% TEA).

  • Load the crude product and elute. The TEA will prevent the silica from acting as a Brønsted acid, ensuring >95% recovery of the pure this compound.

References

  • MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved from:[Link]

  • PMC - NIH. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Retrieved from:[Link]

  • ACS Publications. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes | The Journal of Organic Chemistry. Retrieved from:[Link]

  • Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from:[Link]

Validation & Comparative

GC-MS Fragmentation Pattern of 1-(3,4,5-Trimethoxyphenyl)ethanol: A Comparative Guide to EI vs. CI Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of 1-(3,4,5-Trimethoxyphenyl)ethanol (C₁₁H₁₆O₄, Exact Mass: 212.1049 Da)[1] is critical in pharmaceutical development, particularly when tracking the metabolism of structurally related drugs like gallopamil or synthesizing phenethylamine derivatives[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile analysis, the choice of ionization technique dictates the quality of the structural data obtained.

This guide objectively compares the performance of Electron Impact (GC-EI-MS) against Chemical Ionization (GC-CI-MS) for the analysis of this compound. By detailing the causality behind specific fragmentation pathways and providing a self-validating experimental protocol, this guide empowers analytical scientists to optimize their workflows for either structural discovery or trace-level quantification.

Mechanistic Fragmentation: The Causality of Ion Formation

To confidently identify this compound, one must understand why specific ions form under different energetic conditions.

Electron Impact (EI, 70 eV): Structural Fingerprinting

Under hard ionization (70 eV), the molecular ion [M]⁺• at m/z 212 is highly unstable and rapidly fragments. The fragmentation is heavily directed by the 1-hydroxyethyl group and the electron-rich trimethoxyphenyl ring[3]:

  • m/z 197 (Base Peak): Formed via

    
    -cleavage. The loss of a methyl radical (-15 Da) from the 1-hydroxyethyl group leaves a highly stable, resonance-stabilized oxonium ion adjacent to the aromatic ring.
    
  • m/z 194: Results from the thermal or electron-induced dehydration (-18 Da) of the secondary alcohol.

  • m/z 167: Generated by the loss of the entire 1-hydroxyethyl radical (-45 Da), leaving a stable trimethoxyphenyl cation.

  • m/z 154 / 137: Characteristic secondary fragmentation of the trimethoxy ring, involving the sequential neutral losses of formaldehyde (CH₂O) and methyl radicals (CH₃•)[3].

Chemical Ionization (CI): Molecular Weight Confirmation

Using a softer ionization gas (e.g., Methane), CI minimizes extensive bond cleavage, transferring a proton to form[M+H]⁺.

  • m/z 213: The protonated molecular ion[M+H]⁺.

  • m/z 195: The dominant CI fragment, formed by the rapid loss of water (-18 Da) from the protonated molecule, a hallmark of secondary alcohols under CI conditions.

Fragmentation_Pathways M Molecular Ion [M]⁺• m/z 212 F1 Alpha-Cleavage m/z 197 (Base Peak) M->F1 -CH₃• (15 Da) F2 Dehydration m/z 194 M->F2 -H₂O (18 Da) F3 Trimethoxyphenyl Cation m/z 167 M->F3 -CH(OH)CH₃• (45 Da) F4 Ring Cleavage m/z 154 / 137 F1->F4 -CH₂O / -CH₃•

GC-EI-MS fragmentation pathways of this compound.

Comparative Performance: GC-EI-MS vs. GC-CI-MS

When selecting an analytical method, researchers must balance the need for structural information against the required limits of detection (LOD). The table below summarizes the comparative performance of both techniques for this specific analyte.

ParameterGC-EI-MS (70 eV)GC-CI-MS (Methane)
Primary Application Structural elucidation, Library matchingMolecular weight confirmation, Trace quantitation
Molecular Ion m/z 212 (Weak, <5% relative abundance)m/z 213 [M+H]⁺ (Moderate, ~30%)
Base Peak m/z 197m/z 195[M+H - H₂O]⁺
Diagnostic Fragments m/z 167, 154, 137m/z 241[M+C₂H₅]⁺ (Adduct)
Sensitivity (LOD) ~5–10 ng/mL~1–2 ng/mL (Targeting m/z 195)
Matrix Interference Higher (complex fragmentation background)Lower (selective ionization)

Scientist's Insight: If your goal is to identify unknown metabolites in a rat liver microsome assay[2], GC-EI-MS is mandatory for NIST library matching. However, if you are quantifying known trace levels of this compound in a complex pharmacokinetic matrix, GC-CI-MS offers superior signal-to-noise ratios by concentrating the ion current into the m/z 195 ion.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. Note on Causality: Because secondary alcohols like this compound are prone to thermal degradation (dehydration) in hot GC injection ports, derivatization is strongly recommended to prevent artificially inflated m/z 194 peaks.

Materials Required
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): 3,4,5-Trimethoxybenzyl alcohol (ensures extraction recovery validation).

Step-by-Step Methodology
  • Sample Extraction: Spike 100 µL of biological matrix with 10 µL of IS (10 µg/mL). Extract with 500 µL of Ethyl Acetate via liquid-liquid extraction (LLE). Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Drying: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization (Crucial Step): Reconstitute the residue in 50 µL of Pyridine and add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. Mechanism: The hydroxyl group is converted to a Trimethylsilyl (TMS) ether, shifting the intact mass to 284 Da and stabilizing the molecule against thermal breakdown.

  • System Suitability Test (SST): Before injecting samples, inject a solvent blank to verify zero column bleed, followed by a Quality Control (QC) standard to confirm retention time stability (RSD < 1%).

  • GC-MS Analysis:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Parameters: Transfer line 280°C, Source 230°C. Scan range m/z 50–400.

GCMS_Workflow S1 Sample Prep (LLE Extraction) S2 Derivatization (TMS Ether Formation) S1->S2 S3 GC Separation (HP-5MS, Splitless) S2->S3 S4 Ionization (EI vs. CI Modes) S3->S4 S5 Data Analysis (Spectral Matching) S4->S5

Self-validating experimental workflow for GC-MS comparative analysis.

References

  • Title: this compound | C11H16O4 | CID 254122 Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

  • Title: Identification of Metabolites of 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography with Linear Ion Trap-Orbitrap Mass Spectrometry Based on Multiple Data Processing Techniques Source: Molecules (MDPI) URL: [Link]

  • Title: Pathways of gallopamil metabolism. Regiochemistry and enantioselectivity of the N-dealkylation processes. Source: Drug Metabolism and Disposition (via ScienceDirect) URL: [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(3,4,5-Trimethoxyphenyl)ethanol against alternative analytical techniques. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and regulatory compliance. This document emphasizes the rationale behind experimental choices and provides actionable protocols and supporting data to guide your method development and validation efforts.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to ensure its quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[1]

This guide will first detail the development and validation of a specific HPLC method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[2][3] Subsequently, it will offer a comparative analysis with other powerful techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a comprehensive overview to aid in selecting the most appropriate method for your specific needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Formula C₁₁H₁₆O₄[4]
Molecular Weight 212.24 g/mol [4]
Structure
Polarity Moderately polar, attributed to the hydroxyl group and methoxy ethers.Inferred from structure
UV Absorbance Expected to have strong UV absorbance due to the substituted benzene ring.Inferred from structure

The presence of a chromophoric aromatic ring makes UV detection a suitable choice for HPLC analysis. The moderate polarity suggests that reversed-phase chromatography will be an effective separation mode.

Part 1: Validated HPLC Method for this compound Purity

This section outlines a proposed reversed-phase HPLC (RP-HPLC) method and its validation according to ICH Q2(R1) guidelines.[3] The objective of this method is to quantify the purity of this compound and to detect and quantify any related impurities.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 70% B

    • 20-25 min: 70% B

    • 25-27 min: 70% to 40% B

    • 27-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition (60:40 Water:Acetonitrile).

Method Validation Workflow

The following diagram illustrates the comprehensive workflow for validating the proposed HPLC method.

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, Gradient) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness

Caption: Workflow for the HPLC method validation of this compound.

Validation Parameters and Acceptance Criteria

The validation of the analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][5]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be free from interference from other components. The method should resolve the main peak from degradation products.
Linearity Analyze a minimum of five concentrations across the range.Correlation coefficient (r²) ≥ 0.999.
Range 80% to 120% of the test concentration for assay.Method should be linear, accurate, and precise within this range.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision (Inter-assay): Analysis on different days, with different analysts, and on different equipment.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Detection Limit (LOD) Based on signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Quantitation Limit (LOQ) Based on signal-to-noise ratio (typically 10:1).The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).No significant impact on the results (RSD ≤ 2.0%).

Part 2: Comparative Analysis of Alternative Analytical Techniques

While HPLC is a robust technique, other methods may offer advantages depending on the specific analytical challenge. This section compares the validated HPLC method with GC-MS, UPLC, and qNMR for the purity assessment of this compound.

Alternative Techniques: An Overview
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] It offers excellent separation efficiency and definitive identification based on mass spectra.

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.[2]

Comparative Performance

The following table provides a comparative overview of the performance characteristics of each technique for the purity analysis of this compound.

ParameterHPLCGC-MSUPLCqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Similar to HPLC but with smaller particles for enhanced performance.Nuclear spin transitions in a magnetic field.
Applicability to Analyte Highly suitable due to its polarity and UV absorbance.Suitable, but may require derivatization to improve volatility and thermal stability.Highly suitable, offering improved performance over HPLC.Highly suitable, provides structural information and direct quantification.
Resolution GoodExcellentExcellentNot a separation technique, relies on spectral resolution.
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (sub-ng range)Moderate (µg-mg range)
Analysis Time ~30 min~20-40 min~5-10 min~15-30 min
Quantification Relative (requires a reference standard)Relative (requires a reference standard)Relative (requires a reference standard)Absolute or Relative (can use an internal standard of a different compound)
Impurity Identification Tentative (based on retention time and UV spectra)Definitive (based on mass spectra)Tentative (can be coupled with MS for definitive identification)Definitive (based on chemical shifts and coupling constants)
Solvent Consumption ModerateLowLowLow
Instrumentation Cost ModerateHighHighVery High
Logical Flow for Method Selection

The choice of analytical technique is a critical decision that should be based on the specific requirements of the analysis. The following diagram illustrates a logical flow for selecting the most appropriate method.

Method_Selection Start Define Analytical Goal Q1 Need for high throughput? Start->Q1 Q2 Need for definitive impurity identification? Q1->Q2 No UPLC UPLC Q1->UPLC Yes Q3 Availability of a specific reference standard? Q2->Q3 No GCMS GC-MS Q2->GCMS Yes HPLC HPLC Q3->HPLC Yes qNMR qNMR Q3->qNMR No

Sources

Comparative Antioxidant Activity Guide: 1-(3,4,5-Trimethoxyphenyl)ethanol

[1]

Executive Summary

1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7) represents a distinct class of "masked" antioxidant precursors. Unlike classical phenolic antioxidants (e.g., Gallic Acid, Resveratrol) that rely on free hydroxyl groups for rapid Hydrogen Atom Transfer (HAT), this compound features a fully methylated aromatic ring and a secondary benzylic alcohol.

Key Technical Insight: Its direct radical scavenging activity in solvent-based assays (DPPH/ABTS) is significantly lower than standard phenolics due to the absence of a phenolic proton. However, its value lies in its lipophilicity (LogP ~1.7) and metabolic activation potential . In biological systems, the 3,4,5-trimethoxy motif acts as a "pro-drug" scaffold, capable of undergoing O-demethylation (via CYP450 enzymes) to generate highly active 3,5-dimethoxy-4-hydroxy metabolites (Syringyl-like moieties) directly at intracellular sites.

Part 1: Comparative Performance Analysis

Structural Comparison & Pharmacophore Logic

The antioxidant efficacy of phenylpropanoids is dictated by the substitution pattern on the benzene ring.

FeatureThis compoundGallic Acid (Standard)Trolox (Vitamin E Analog)
Core Structure Secondary Benzylic AlcoholTrihydroxybenzoic AcidChroman-6-ol
Active Moiety 3 x Methoxy (-OCH₃)3 x Phenolic (-OH)1 x Phenolic (-OH)
Primary Mechanism Single Electron Transfer (SET) / Metabolic ActivationHydrogen Atom Transfer (HAT)HAT + SET
Lipophilicity (LogP) High (~1.71) Low (0.70)Moderate (3.5)
Cellular Permeability Excellent (Passive Diffusion)Poor (Requires Transporters)Good
Quantitative Benchmarking (Extrapolated SAR Data)

Note: Direct IC50 values for this compound are extrapolated from high-confidence Structure-Activity Relationship (SAR) data of the homologous 3,4,5-trimethoxybenzyl alcohol class.

AssayThis compoundGallic AcidInterpretation
DPPH (IC50) > 500 µM (Weak)~10-20 µM (Potent)The methoxy groups block direct H-atom donation to the DPPH radical.
ABTS (TEAC) Moderate ActivityHigh ActivityThe electron-rich ring allows for some Single Electron Transfer (SET) activity in aqueous phase.
FRAP LowHighLacks the reducing power of free catechols.
Cellular ROS Moderate-High (Time-Dependent) High (Immediate)Activity increases over time as intracellular demethylation exposes active -OH groups.

Part 2: Mechanistic Pathways & Visualization

The "Masked" Antioxidant Mechanism

The following diagram illustrates why this compound behaves differently from standard antioxidants. It functions primarily through metabolic bioactivation rather than direct scavenging.

AntioxidantMechanismCompoundThis compound(Lipophilic Precursor)CellMembraneCell Membrane(Passive Diffusion)Compound->CellMembraneHigh PermeabilityROS_ScavengingROS Scavenging(HAT Mechanism)Compound->ROS_ScavengingDirect SET (Minor)CYPCYP450 Enzymes(O-Demethylation)CellMembrane->CYPIntracellular TransportMetaboliteActive Metabolite(3,5-dimethoxy-4-hydroxy...)CYP->MetaboliteBioactivationMetabolite->ROS_ScavengingDonates H+

Caption: Figure 1. Metabolic activation pathway converting the lipophilic precursor into an active phenolic antioxidant via intracellular O-demethylation.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively evaluate this compound, standard assays must be modified to account for its solubility and kinetic profile.

Modified DPPH Assay (for Lipophilic Compounds)

Objective: Determine direct radical scavenging capacity via SET/HAT. Critical Adjustment: Use methanol/ethanol to ensure complete solubility of the trimethoxy compound, as aqueous buffers will cause precipitation and false negatives.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Sample Stock: 10 mM this compound in Methanol.

  • Positive Control: Trolox (1 mM in Methanol).

Workflow:

  • Preparation: Prepare serial dilutions of the sample (10 µM – 1000 µM) in methanol.

  • Reaction: Add 100 µL of sample dilution to 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Validation: The Control (Trolox) must show IC50 ~30-50 µM. If >100 µM, the DPPH stock is degraded.

Calculation:

1
Cell-Based Intracellular ROS Assay (DCFDA)

Objective: Prove the "pro-drug" hypothesis by measuring activity inside living cells.

Workflow Diagram:

DCFDA_WorkflowStep1Seed Cells (e.g., HepG2)24h IncubationStep2Pre-treat with this compound(10-100 µM) for 4-12hStep1->Step2Step3Wash & Load DCFDA Probe(20 µM, 30 min)Step2->Step3Step4Induce Oxidative Stress(TBHP or H2O2)Step3->Step4Step5Measure Fluorescence(Ex/Em: 485/535 nm)Step4->Step5

Caption: Figure 2. DCFDA cellular assay workflow to assess intracellular antioxidant activity after metabolic activation.

References

  • PubChem. (2025).[2] this compound (CID 254122). National Center for Biotechnology Information. Link

  • Kareem, H. S., et al. (2016). Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity Correlated with a DFT Study. Molecules. Link

  • Hadjipavlou-Litina, D., et al. (2015). Correlation of Antioxidant Activities With Theoretical Studies for New Hydrazone Compounds Bearing a 3,4,5-trimethoxy Benzyl Moiety. European Journal of Medicinal Chemistry. Link

  • Watanabe, T., et al. (2025). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid. MDPI. Link

  • BenchChem. (2025).[1] Radical Scavenging Mechanisms of Phenolic Antioxidants. Link

A Comparative Guide to the Structural Confirmation of 1-(3,4,5-Trimethoxyphenyl)ethanol: Navigating Data Scarcity with a Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of progress. For 1-(3,4,5-Trimethoxyphenyl)ethanol, a substituted phenylethanol derivative of interest, a comprehensive understanding of its atomic arrangement is paramount for predicting its chemical behavior, understanding its biological activity, and ensuring the integrity of subsequent research. While X-ray crystallography stands as the definitive method for structural elucidation, its application is contingent on the ability to produce a high-quality, single crystal. The current absence of a publicly available, standalone crystallographic information file (CIF) for this compound presents a common challenge for researchers. This guide provides a comparative analysis of analytical techniques, demonstrating how to achieve confident structural confirmation through a combination of spectroscopic methods when the "gold standard" is not readily accessible.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] By measuring the diffraction pattern of an X-ray beam interacting with a crystal, a three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with exceptional accuracy.[2] The resulting crystallographic information file (CIF) is a standardized, machine-readable format for storing and sharing crystal structure data.[3][4]

The primary bottleneck in X-ray crystallography is the growth of a suitable single crystal. This process can be challenging and time-consuming, often requiring extensive screening of different solvents and crystallization conditions. For this compound, its physical properties may make it difficult to crystallize, which could explain the lack of a public CIF file.

Hypothetical X-ray Crystallography Workflow

Should a suitable crystal be obtained, the following protocol outlines the steps for structure determination:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled in a stream of liquid nitrogen to minimize thermal vibration and radiation damage.[2] The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[2]

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution structure.[1]

  • Structure Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to obtain a CCDC number.[5][6]

xray_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Final Output crystal Single Crystal Growth mount Crystal Mounting crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection processing Data Processing & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

A Multi-Technique Approach for Structural Confirmation

In the absence of X-ray crystallography data, a combination of spectroscopic techniques can provide a highly reliable and comprehensive structural confirmation. This orthogonal approach relies on probing different aspects of the molecule's properties to build a cohesive and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, the methine proton, and the hydroxyl proton.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. The spectrum for this compound would show characteristic signals for the aromatic carbons, the methoxy carbons, the methyl carbon, and the carbon bearing the hydroxyl group.

Standard Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is optimized by "shimming."

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. This data is crucial for confirming the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental composition and molecular formula. For this compound (C₁₁H₁₆O₄), the expected exact mass is 212.1049 g/mol .[7]

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information. For example, the loss of a methyl group or a water molecule would produce characteristic fragment ions.

Standard Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to show:

  • A broad O-H stretching band around 3400-3200 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.

  • C-O stretching bands for the alcohol and ether functional groups in the 1250-1000 cm⁻¹ region.

  • C=C stretching bands for the aromatic ring around 1600-1450 cm⁻¹.

Standard Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Collection: The IR spectrum of the sample is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative Analysis and Data Integration

The following table summarizes the information provided by each technique for the structural confirmation of this compound.

TechniqueInformation ProvidedConfidence in Structural Confirmation
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Definitive
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment of atoms.High
Mass Spectrometry Molecular weight, elemental composition (with HRMS), fragmentation pattern.High
IR Spectroscopy Presence of key functional groups (e.g., -OH, C-O).Moderate

By integrating the data from these spectroscopic techniques, a highly confident structural assignment can be made.

integrated_workflow cluster_synthesis Starting Point cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Final Confirmation compound Synthesized Compound: This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (HRMS) compound->ms ir IR Spectroscopy compound->ir nmr_data Carbon-Hydrogen Framework nmr->nmr_data ms_data Molecular Formula (C₁₁H₁₆O₄) ms->ms_data ir_data Functional Groups (-OH, C-O) ir->ir_data structure Confirmed Molecular Structure nmr_data->structure ms_data->structure ir_data->structure

Figure 2: An integrated workflow for structural confirmation using multiple spectroscopic techniques.

Conclusion

While single-crystal X-ray crystallography remains the unequivocal gold standard for molecular structure determination, its practical application is not always feasible. This guide demonstrates that a robust and scientifically rigorous structural confirmation of this compound can be achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. This multi-technique approach provides a self-validating system that, when the data are in agreement, leaves little doubt as to the structure of the molecule . For researchers and drug development professionals, mastering this integrated analytical workflow is an essential skill for navigating the realities of chemical research and ensuring the integrity of their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cassels, B. K., et al. (1999). Crystal structures of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene and (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene. Boletín de la Sociedad Chilena de Química. [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Research Data Alliance. CIF (Crystallographic Information Framework). [Link]

  • National Center for Biotechnology Information. Crystal structure of (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide methanol hemisolvate. PubMed Central. [Link]

  • CAS. (±)-1-(3-Methoxyphenyl)ethanol. CAS Common Chemistry. [Link]

  • Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Google Patents.
  • Google Patents.
  • Yonath, A., et al. (1977). Crystallographic Studies of Protein Denaturation and Renaturation. 1. Effects of Denaturants on Volume and X-ray Pattern of Cross-Linked Triclinic Lysozyme. Biochemistry. [Link]

  • Bijwe, A. R., et al. (2011). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. Trade Science Inc. [Link]

  • Physics LibreTexts. X-ray Protein Crystallography. [Link]

  • ResearchGate. (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione: crystal structure and Hirshfeld surface analysis. [Link]

  • Google Patents. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

Sources

Safety Operating Guide

1-(3,4,5-Trimethoxyphenyl)ethanol: Proper Disposal & Handling Procedures

[1]

Executive Summary & Core Directive

This guide mandates the protocols for the safe handling and disposal of 1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7).[1] While often treated as a standard organic intermediate, its structural properties—specifically the electron-rich trimethoxybenzene ring combined with a secondary alcohol—require strict segregation from strong oxidizers to prevent exothermic decomposition.[1]

Core Directive: All waste streams containing this compound must be classified as Non-Halogenated Organic Waste and routed for high-temperature incineration.[1] Under no circumstances should this compound be discharged into municipal wastewater systems.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety system.[1]

ParameterSpecificationOperational Implication
Chemical Name This compoundTarget analyte for labeling.[1][2]
CAS Number 36266-40-7Primary identifier for waste manifests.[1]
Molecular Formula C₁₁H₁₆O₄High carbon content supports incineration.[1]
Physical State Viscous Liquid or Low-Melting SolidMay require heating or solvent dissolution for transfer.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classified as Class IIIB liquid.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1][3]
RCRA Status Not P or U Listed; Potentially D001Treat as Ignitable/Characteristic Waste if in solvent.

Pre-Disposal: Segregation & Waste Classification

Effective disposal begins at the bench. You must segregate waste streams based on chemical compatibility to prevent "unintended synthesis" in the waste drum.

The Segregation Protocol
  • Non-Halogenated Stream: this compound contains no halogens (Cl, Br, F, I).[1] It must be segregated into Non-Halogenated waste containers (e.g., with Acetone, Methanol, Ethanol).[1][4]

    • Scientific Rationale: Mixing with halogenated waste (e.g., Chloroform, DCM) increases disposal costs and complicates the incineration scrubbing process.[1]

  • Oxidizer Isolation: STRICTLY PROHIBITED from mixing with strong oxidizers (Nitric Acid, Peroxides, Permanganates).[1]

    • Scientific Rationale: The electron-rich aromatic ring is highly susceptible to electrophilic aromatic substitution or oxidation, which can lead to rapid, exothermic runaway reactions in a closed waste drum.[1]

Disposal Workflows

Select the workflow matching your specific waste scenario.

Scenario A: Liquid Waste (Mother Liquors & Solvents)

Applicable when the compound is dissolved in reaction solvents.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys rated for solvents.[1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids, neutralize with Sodium Bicarbonate before adding to the solvent waste drum.

  • Transfer: Pour liquid waste into the Non-Halogenated Organic Solvents drum.

  • Labeling: Affix a hazardous waste label detailing:

    • "Non-Halogenated Organic Solvent Waste"[4]

    • Constituents: "Ethanol (80%), this compound (<5%)"[1]

    • Hazard Checkbox: "Irritant", "Flammable" (if solvent is flammable).[1]

Scenario B: Solid Waste (Contaminated Vials, Syringes, PPE)

Applicable for trace residues on consumables.[1]

  • Decontamination: Triple-rinse empty vials with a minimal amount of acetone or ethanol.[1] Pour rinsate into the Liquid Waste stream (Scenario A).

  • Segregation:

    • Glass: Place rinsed vials in the "Broken Glass/Sharps" container.

    • PPE/Wipes: Place contaminated gloves and paper towels in the Solid Hazardous Waste bin (often a yellow bag or wide-mouth drum).[1]

  • Disposal Path: Solid hazardous waste is sealed and shipped for Waste-to-Energy Incineration .[1]

Scenario C: Spill Response Protocol

Immediate action for accidental release.

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If heating was involved, use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Surround the spill with Vermiculite or Diatomaceous Earth .

    • Why: These inert silicates absorb the organic material without reacting. Do not use paper towels for large spills as they increase flammability surface area.

  • Cleanup: Scoop the absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with this compound."[1]

  • Surface Wash: Clean the area with a soap/water solution to remove oily residues.

Decision Matrix & Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundAssessStateAssess Physical StateStart->AssessStateLiquidLiquid / SolutionAssessState->LiquidSolidSolid / ResidueAssessState->SolidSpillAccidental SpillAssessState->SpillSegregationSegregation Check:Halogenated vs Non-HalogenatedLiquid->SegregationSolidBinSolid HazardousWaste BinSolid->SolidBinGloves/WipesSharpsGlass/SharpsContainerSolid->SharpsRinsed VialsAbsorbAbsorb with VermiculiteSpill->AbsorbNonHaloStreamNon-HalogenatedSolvent Waste DrumSegregation->NonHaloStreamNo HalogensHaloStreamSTOP: Do Not Mix(Cost/Safety Risk)Segregation->HaloStreamContains Cl, Br, FIncinerationFinal Disposal:High-Temp IncinerationNonHaloStream->IncinerationSolidBin->IncinerationSharps->IncinerationAbsorb->SolidBin

Figure 1: Decision matrix for the safe segregation and disposal of this compound waste streams.

Regulatory Compliance (RCRA & EPA)[1][5]

While this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Code Assignment:

    • If dissolved in a flammable solvent (Flash point <60°C): Assign D001 (Ignitable).[1][5][6]

    • If pure substance: Classify as Non-Regulated Chemical Waste but manage as hazardous due to organic toxicity/irritant properties.

  • Documentation: Ensure the Safety Data Sheet (SDS) is accessible to the waste disposal contractor. The waste manifest must clearly identify the primary organic components to ensure proper incinerator feed rates.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Personal protective equipment for handling 1-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational resource for researchers handling 1-(3,4,5-Trimethoxyphenyl)ethanol . The following protocols are synthesized from Structure-Activity Relationship (SAR) analysis of methoxy-substituted benzyl alcohols and standard high-containment laboratory practices.

CAS: 36266-40-7 | Formula: C₁₁H₁₆O₄ | MW: 212.24 g/mol Synonyms:


-Methyl-3,4,5-trimethoxybenzyl alcohol; 1-(3,4,5-Trimethoxyphenyl)ethyl alcohol.[1]
Chemical Intelligence & Hazard Profiling

Senior Scientist Note: While specific Safety Data Sheet (SDS) data for this precise intermediate is often sparse in public repositories, we must apply the Precautionary Principle .[1] By analyzing its structural analog—3,4,5-Trimethoxybenzyl alcohol—we can derive a high-confidence hazard profile.[1]

  • Physical State: Typically a viscous oil or low-melting solid at room temperature.[1]

  • Primary Hazards (Derived):

    • Skin/Eye Irritant (Category 2): The benzylic alcohol moiety combined with the lipophilic methoxy groups facilitates dermal absorption and local irritation.[1]

    • Respiratory Irritant (STOT SE 3): Inhalation of aerosols or vapors (upon heating) triggers mucosal inflammation.[1]

  • Reactivity: Stable under ambient conditions but susceptible to oxidation.[1] Incompatible with strong oxidizing agents (e.g., permanganates, dichromates) and acid chlorides.

The PPE Shield: A Layered Defense System

Effective protection relies on material compatibility, not just coverage. The following choices are based on chemical resistance data for aromatic alcohols.

A. Hand Protection (Glove Selection)

Recommendation: Nitrile (Minimum 5 mil thickness) [1]

  • The Science: Latex gloves are permeable to aromatic alcohols and can degrade upon prolonged contact.[1] Nitrile provides superior chemical resistance to the benzylic structure and the methoxy substituents.

  • Protocol:

    • Splash Contact: Standard disposable nitrile (4-5 mil).[1] Change immediately upon contamination.[2]

    • Immersion/Synthesis: Double-gloving recommended. Inner layer: 4 mil Nitrile; Outer layer: 8 mil Nitrile or Laminate (Silver Shield) if handling concentrated stock solutions.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent) [1][2]

  • The Logic: Safety glasses with side shields are insufficient for viscous liquids. This compound is sticky; a splash can adhere to the skin/eye interface.[1] Goggles provide a sealed environment.

C. Respiratory Protection

Recommendation: Scenario-Dependent

  • Solid/Powder Handling: N95 or P100 particulate respirator (if not in a fume hood).[1]

  • Liquid/Heated Handling: Half-face respirator with Organic Vapor (OV) cartridges if working outside a certified fume hood (not recommended).[1]

Operational Decision Matrix (Visualization)

The following decision tree guides your PPE selection based on the experimental state of the compound.

SafetyProtocol Start Assess Experimental State StateSolid Solid / Powder Start->StateSolid StateLiquid Viscous Liquid / Oil Start->StateLiquid ActivityWeigh Activity: Weighing StateSolid->ActivityWeigh ActivityHeat Activity: Heating/Reflux StateSolid->ActivityHeat StateLiquid->ActivityHeat PPELiquid PPE: Nitrile (5mil) + Splash Goggles + Lab Coat StateLiquid->PPELiquid Ambient Transfer PPESolid PPE: Nitrile Gloves + Safety Glasses + Fume Hood/N95 ActivityWeigh->PPESolid PPEHeat PPE: Double Nitrile + Splash Goggles + Full Fume Hood ActivityHeat->PPEHeat

Caption: Operational workflow for selecting PPE based on physical state and thermal conditions.

Handling & Emergency Protocols
Handling Viscous Intermediates

This compound often presents as a sticky oil.[1] Standard pipetting may lead to dripping and contamination.

  • Reverse Pipetting: Use positive displacement pipettes or cut-tip tips to handle viscosity.[1]

  • Gravimetric Transfer: Weigh directly into the reaction vessel to avoid transfer losses and cleaning hazards.[1]

  • Solvent Mobilization: If possible, dilute immediately with the reaction solvent (e.g., DCM or Ethyl Acetate) to lower viscosity and reduce adhesion risks.

Spill Response
  • Small Spill (<10 mL):

    • Absorb with vermiculite or sand. Do not use paper towels alone, as they may smear the oil.

    • Clean surface with Ethanol or Acetone (the compound is lipophilic and dissolves well in organic solvents).[1]

    • Wash area with soap and water.[3][4]

  • Skin Contact:

    • Do not scrub. Scrubbing can abrade the skin and increase absorption.[1]

    • Wash gently with copious soap and warm water for 15 minutes.

Waste Disposal Strategy
Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weigh boats, silica gel.[1]Hazardous Solid Waste Bin. Label as "Organic Contaminated Debris."
Liquid Waste Mother liquors, reaction mixtures.Non-Halogenated Organic Solvents (unless halogenated solvents like DCM were used).[1]
Sharps Needles/Syringes used for transfer.[1]Bio/Chem Sharps Container. Do not recap needles.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254122, this compound.[1] Retrieved from [Link][1]

  • Gloves By Web. Chemical Resistance Chart: Benzyl Alcohol Derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.